Yttrium;ZINC
Description
Overview of Yttrium-Zinc Intermetallic Compounds
The Y-Zn binary system is known to form a number of stable intermetallic compounds. These compounds are characterized by their specific stoichiometric ratios and crystalline structures. Research has identified several key phases, some of which melt congruently, while others decompose peritectically.
Key intermetallic compounds in the yttrium-zinc system include YZn, YZn₂, YZn₃, Y₃Zn₁₁, Y₁₃Zn₅₈, YZn₆, Y₂Zn₁₇, and YZn₁₂. mdpi.com Three of these compounds, YZn, YZn₂, and Y₂Zn₁₇, exhibit congruent melting points at 1105 °C, 1080 °C, and 890 °C, respectively. mdpi.com The remaining compounds decompose at specific peritectic temperatures. mdpi.com For instance, YZn₂ is also noted to undergo a polymorphic transformation at 750 °C. mdpi.com
The crystallographic details of these compounds are essential for understanding their material properties.
Interactive Table: Crystallographic Data of Yttrium-Zinc Intermetallic Compounds
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Melting Point (°C) | Melting Behavior |
| Yttrium Zinc | YZn | Cubic | Fm-3m | a = 3.63 | 1105 | Congruent |
| Yttrium Zinc | YZn₂ | Orthorhombic | Imma | a = 4.49, b = 7.04, c = 7.56 | 1080 | Congruent |
| Yttrium Zinc | YZn₃ | Orthorhombic | Pnma | a = 6.72, b = 4.46, c = 10.20 | 905 | Peritectic |
| Yttrium Zinc | Y₃Zn₁₁ | Orthorhombic | Immm | a = 4.54, b = 10.36, c = 13.56 | 896 | Peritectic |
| Yttrium Zinc | Y₁₃Zn₅₈ | Hexagonal | P6₃/mmc | a = 14.7, c = 14.5 | 882 | Peritectic |
| Yttrium Zinc | YZn₆ | - | - | - | 872 | Peritectic |
| Yttrium Zinc | Y₂Zn₁₇ | Rhombohedral | R-3m | a = 9.06, c = 13.29 | 890 | Congruent |
| Yttrium Zinc | YZn₁₂ | Tetragonal | I4/mmm | a = 8.89, c = 5.21 | 685 | Peritectic |
Scope of Yttrium Doping in Zinc-Based Materials
Yttrium is utilized as a doping element to enhance the properties of various zinc-based materials. This practice is particularly prominent in the fields of metallurgy and semiconductor technology.
In metallurgy, the addition of yttrium to zinc-containing alloys, such as Mg-Zn alloys, has been shown to significantly improve their mechanical properties. Yttrium can refine the grain structure, lead to the precipitation of strengthening phases, and enhance high-temperature performance. encyclopedia.pub For example, in Mg-Zn-Y alloys, the formation of thermally stable ternary compounds like the I-phase (Mg₃YZn₆) and W-phase (Mg₃Y₂Zn₃) contributes to improved strength and creep resistance. mdpi.comresearchgate.net
In the realm of functional materials, yttrium doping of zinc oxide (ZnO), a wide-bandgap semiconductor, has been extensively researched. Doping ZnO with yttrium can modify its electrical and optical properties. For instance, yttrium-doped ZnO (YZO) has been investigated for applications as transparent conducting oxides, in gas sensors, and for photocatalysis. The introduction of yttrium can increase the carrier concentration and mobility in ZnO, thereby enhancing its electrical conductivity. Furthermore, yttrium doping can influence the photoluminescence spectra of ZnO, making it suitable for various optoelectronic applications.
Historical Perspectives on Yttrium-Zinc System Research
The scientific investigation of the yttrium-zinc chemical system has a history stretching back several decades. Early studies were primarily focused on determining the phase diagram and the thermodynamic properties of the various intermetallic compounds.
Pioneering work in this area was conducted by researchers such as Chiotti and Mason. Their investigations in the mid-20th century laid the groundwork for the modern understanding of the Y-Zn phase diagram. mdpi.comscispace.com Using techniques like differential thermal analysis (DTA), metallography, and X-ray diffraction (XRD), they identified the existence of multiple intermetallic compounds and determined their melting and decomposition temperatures. mdpi.com The initial report on a low-melting Y-Zn alloy was made by Carlson, Schmidt, and Spedding during their research on yttrium metal production. scispace.com
Subsequent research, including thermodynamic modeling and computational studies, has further refined the Y-Zn phase diagram. The work of Zhu and Pelton, for instance, provided an optimized phase diagram based on experimental data. mdpi.com These historical efforts have been crucial for the development of new alloys and materials based on the yttrium-zinc system.
Properties
CAS No. |
12040-33-4 |
|---|---|
Molecular Formula |
YZn5 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
yttrium;zinc |
InChI |
InChI=1S/Y.5Zn |
InChI Key |
ZCDRXHOTUXIMAU-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[Y] |
Origin of Product |
United States |
Phase Equilibria and Thermodynamics of Yttrium Zinc Systems
Ternary and Quaternary Phase Diagram Investigations Involving Yttrium and Zinc
The addition of a third or fourth element to the Y-Zn system can lead to the formation of new phases and significantly alter the material's properties. The Mg-Zn-Y system, in particular, has been the subject of extensive research.
The Mg-Zn-Y ternary system is of significant interest for the development of lightweight, high-strength magnesium alloys. The phase equilibria in this system are complex, with the formation of several ternary intermetallic compounds. The stability and formation of these phases are highly dependent on the ratio of zinc to yttrium.
Experimental investigations of the Mg-Zn-Y ternary system have been carried out using techniques such as Differential Scanning Calorimetry (DSC), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM/EDXS), and Transmission Electron Microscopy (TEM) to determine isothermal sections and liquidus projections of the phase diagram. researchgate.net
Several key ternary phases have been identified in the Mg-rich corner of the Mg-Zn-Y system:
W-phase (Mg₃Y₂Zn₃): This phase has a cubic crystal structure. iaea.org
I-phase (Mg₃YZn₆): This is an icosahedral quasicrystalline phase. mdpi.com
X-phase (Mg₁₂YZn): This phase is a long-period stacking ordered (LPSO) structure. mdpi.com
The formation of these ternary phases plays a crucial role in the microstructure and mechanical properties of Mg-Zn-Y alloys. mdpi.com For instance, the presence of the I-phase and X-phase can lead to significant strengthening of the magnesium matrix. researchgate.net Thermodynamic modeling using the CALPHAD (Calculation of Phase Diagrams) method has also been employed to predict and understand the phase equilibria in the Mg-Zn-Y system. researchgate.netresearchgate.net
Thermodynamic Modeling and First-Principles Calculations of Phase Stability
The thermodynamic stability of intermetallic compounds in the yttrium-zinc system can be quantified by their standard Gibbs free energy of formation (ΔG°f). Experimental data, often obtained from vapor pressure measurements, allows for the calculation of these values. scispace.com At a temperature of 500°C, the Gibbs free energies of formation for various Y-Zn compounds have been determined, showing a range of stabilities. For example, the value for YZn is approximately -18,090 calories per mole, while for YZn₁₁, it is -53,430 calories per mole. When considered per gram-atom of alloy, the YZn₂ phase exhibits the maximum free energy of formation, with a value of -9,580 calories at 500°C, indicating significant stability.
| Compound | Gibbs Energy of Formation (cal/mole) at 500°C |
|---|---|
| YZn | -18,090 |
| YZn₂ | -28,740 |
| YZn₃ | -34,920 |
| YZn₄.₅ | -42,130 |
| Y₂Zn₁₇ | -86,400 |
| YZn₁₁ | -53,430 |
Note: The data in this table is derived from research by Chiotti, Mason, and Gill.
The standard enthalpies of formation (ΔH°f) provide a measure of the heat released or absorbed when a compound is formed from its constituent elements. For the yttrium-zinc system, these values are typically negative, indicating that the formation of Y-Zn intermetallic compounds is an exothermic process. thoughtco.com At 500°C, the enthalpies of formation vary significantly across the different stoichiometric compounds. The enthalpy for YZn is -24,050 calories per mole, which increases in magnitude for zinc-rich compounds, reaching -92,080 calories per mole for Y₂Zn₁₇. Similar to the Gibbs energy, the YZn₂ phase shows the highest enthalpy of formation per gram-atom, with a value of -13,180 calories at 500°C.
| Compound | Enthalpy of Formation (cal/mole) at 500°C |
|---|---|
| YZn | -24,050 |
| YZn₂ | -39,540 |
| YZn₃ | -49,200 |
| YZn₄.₅ | -61,000 |
| Y₂Zn₁₇ | -92,080 |
| YZn₁₁ | -71,700 |
Note: The data in this table is derived from research by Chiotti, Mason, and Gill.
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool used for thermodynamic modeling of multicomponent systems. nist.gov This approach has been successfully applied to the Y-Zn binary system to establish a full thermodynamic description. researchgate.net The Mg-Zn-Y alloy system, which is rich in intermetallic phases, has been a particular focus for CALPHAD modeling due to its potential for developing advanced magnesium-based materials. researchgate.net A thermodynamic database for the Y-Zn system is a critical component for modeling the larger ternary system. researchgate.netresearchgate.net The resulting thermodynamic descriptions and optimized phase diagrams serve as a valuable foundation for the cost-effective design and development of new alloys with specific properties, particularly those reinforced with intermetallic phases. nist.govresearchgate.net
First-principles calculations, based on quantum mechanics (such as density functional theory), are employed to investigate the fundamental thermodynamic properties and stability of alloy systems. nih.gov These methods allow for the study of alloying effects by introducing different elements into a crystal lattice and calculating the resulting changes in properties like the heat of formation. nih.govresearchgate.net In studies of magnesium-based alloys containing yttrium and zinc, first-principles calculations have been used to investigate the thermodynamics of hydrolysis reactions and to assess phase stability. nih.gov The results from these calculations for various alloys are generally in good agreement with published phase diagrams. nih.gov Such computational investigations provide a theoretical basis for understanding the role of alloying elements on the thermodynamic stability and reactivity, which is crucial for the rational design of new materials. nih.govresearchgate.net
Synthesis Methodologies for Yttrium Zinc Compounds and Doped Materials
Solution-Based Precipitation Techniques
Solution-based precipitation methods are widely utilized for the synthesis of nanoscale materials due to their simplicity, cost-effectiveness, and ability to produce homogenous products. These "bottom-up" approaches involve the chemical precipitation of a solid material from a solution containing the desired metal precursors.
Chemical Co-precipitation for Yttrium-Doped Zinc Nanoparticles and Ferrites
Chemical co-precipitation is a versatile and straightforward method for synthesizing multi-component materials, including yttrium-doped zinc oxide (ZnO) and yttrium-doped zinc ferrites. This technique involves the simultaneous precipitation of multiple metal ions from a common solution to achieve a high degree of homogeneity at the atomic level. researchgate.net The process typically uses soluble metal salts as precursors, such as nitrates or acetates, which are dissolved in a suitable solvent, often deionized water. A precipitating agent, like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide, is then added to the solution, causing the metal hydroxides to precipitate out. banglajol.infosemanticscholar.org The resulting precipitate is then washed, dried, and calcined at elevated temperatures to yield the final oxide nanoparticles. banglajol.info
Key parameters that influence the final product's characteristics—such as particle size, shape, and crystallinity—include the pH of the solution, reaction temperature, precursor concentration, and the rate of addition of the precipitating agent. banglajol.info For instance, in the synthesis of yttrium and cobalt co-doped ZnO nanorods, the co-precipitation method was employed to achieve a hexagonal wurtzite structure. semanticscholar.org Similarly, this method has been used to synthesize zinc-doped nickel ferrite (B1171679) nanoparticles, demonstrating its broad applicability for creating complex oxide materials. researchgate.net The synthesis of Y³⁺-doped Fe₃O₄ nanoparticles has also been achieved through a single-step co-precipitation process, highlighting the method's efficiency. acs.org
Table 1: Research Findings on Chemical Co-precipitation of Yttrium-Doped Zinc Compounds
| Compound | Precursors | Precipitating Agent | Key Findings | Reference |
|---|---|---|---|---|
| Y, Co co-doped ZnO Nanorods | Not specified | Not specified | Resulted in hexagonal wurtzite structure; doping affected particle size, dielectric properties, and induced room-temperature ferromagnetism. | semanticscholar.org |
| Y³⁺-doped Fe₃O₄ Nanoparticles | FeCl₂·4H₂O, FeCl₃·6H₂O, YCl₃·6H₂O | Ammonia | Fast, efficient single-step process; doping with Y³⁺ ions was used to increase the magnetization of the material for magnetic hyperthermia treatment. | acs.org |
| ZnO Nanoparticles | Zn(NO₃)₂·6H₂O | NaOH | A simple, low-cost method; process parameters like washing and annealing temperature are crucial for obtaining pure, single-phase ZnO with a hexagonal wurtzite structure. | banglajol.info |
Hydrothermal Synthesis of Yttrium-Doped Zinc Oxide Nanostructures
Hydrothermal synthesis is a solution-based technique that utilizes elevated temperatures (typically below 100°C) and pressures in an aqueous solution to crystallize materials directly from the solution. nih.gov This method is particularly effective for producing well-defined, highly crystalline nanostructures with controlled morphologies, such as nanorods, nanowires, and nanobolts. nih.govresearchgate.net The process is generally carried out in a sealed vessel, such as an autoclave, where aqueous solutions of precursors are heated. For ZnO nanostructures, zinc nitrate (B79036) (Zn(NO₃)₂) and hexamethylenetetramine (HMTA) are commonly used precursors. nih.gov
The morphology of the resulting nanostructures can be precisely controlled by adjusting synthesis parameters like reaction time, temperature, pH, and precursor concentration. rsc.orgmdpi.com For example, in the synthesis of yttrium-doped ZnO (YZO), the hydrothermal method has been used to create nanostructures where the morphology could be modified from nanorods to flat, mosaic structures by controlling the mole concentration of the aqueous solution. researchgate.net Research has demonstrated the synthesis of YZO nanobolts approximately 400 nm in length and 900 nm in width, which exhibited a well-crystalline wurtzite hexagonal phase. researchgate.net The use of surfactants or capping agents can also significantly influence the growth kinetics and final geometry of the nanostructures. nih.gov
Table 2: Parameters in Hydrothermal Synthesis of Yttrium-Doped ZnO
| Parameter | Effect on Nanostructure | Example | Reference |
|---|---|---|---|
| Mole Concentration | Controls morphology | Low concentration yields nanorods; high concentration results in flat, mosaic structures. | researchgate.net |
| Temperature & Time | Affects morphology and phase purity | ZnO nanowires form at 180–200 °C for 20 h, but not at 160 °C for 20 h. | rsc.org |
| Capping Agents/Surfactants | Influences growth kinetics and geometry | Sodium citrate (B86180) and polyethylenimine affect the deep-level emission properties of ZnO nanostructures. | nih.gov |
Polyacrylamide Gel Method for Yttrium-Doped Zinc Oxide Nanoparticles
The polyacrylamide gel method is a variation of the sol-gel process where a polymer gel network is used to entrap metal ions, ensuring a uniform distribution and preventing premature precipitation. While direct synthesis of yttrium-doped ZnO nanoparticles using a polyacrylamide gel as the primary synthesis route is less commonly detailed, composites of ZnO with polyacrylamide have been explored. researchgate.net In these composite materials, pre-synthesized ZnO nanoparticles can be incorporated into a polyacrylamide matrix, or ZnO can be synthesized in situ during the polymerization of acrylamide. researchgate.net
This approach leverages the polymer network to control particle growth and agglomeration. The synthesis can involve creating a composite where ZnO nanoparticles are modified on the surface of polyacrylamide cryogels. The presence of both the polymer and the ZnO can be confirmed through characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), which would show characteristic absorption bands for both polyacrylamide and Zn-O vibrations. researchgate.net
Chemical Solution Deposition and Growth Approaches
Chemical solution deposition methods involve the formation of a solid film or material from a chemical precursor solution. These techniques are highly valued for their ability to produce thin films and coatings with controlled thickness and composition, often at a lower cost than vapor-phase deposition methods.
Sol-Gel Method for Yttrium-Doped Zinc Oxide and Yttrium Iron Garnet
The sol-gel method is a prominent wet-chemical technique used to synthesize a wide range of oxide materials, including yttrium-doped ZnO (YZO) and yttrium iron garnet (YIG). pwr.edu.plchalcogen.ro The process begins with the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. This is typically achieved through the hydrolysis and polycondensation of metal alkoxide or metal salt precursors. pwr.edu.pl The sol is then converted into a "gel," a continuous solid network with liquid-filled pores. Finally, the gel is dried and heat-treated (annealed) to remove organic residues and crystallize the desired oxide phase. pwr.edu.plchalcogen.ro
For YZO synthesis, precursors like zinc acetate (B1210297) and yttrium nitrate are dissolved in a solvent such as ethanol (B145695). pwr.edu.pl A stabilizing agent, like diethanolamine (B148213) (DEA), is often added to form a clear, homogenous solution. pwr.edu.pl This precursor solution can then be used to create thin films via spin-coating or dip-coating, followed by annealing. pwr.edu.plkoreascience.kr The sol-gel method offers advantages such as simplicity, low equipment cost, and excellent control over the material's stoichiometry and doping concentration. pwr.edu.plnih.gov
In the synthesis of YIG nanoparticles, metal nitrates of yttrium and iron are often used as precursors, with citric acid acting as a complexing agent to form a homogenous gel. chalcogen.rodu.ac.iracs.org This method allows for the crystallization of the garnet phase at significantly lower temperatures (as low as 650-700°C) compared to conventional solid-state reaction methods. chalcogen.roacs.org The resulting nanoparticles can have sizes in the range of 20 to 60 nm. chalcogen.roacs.org
Table 3: Research Findings on Sol-Gel Synthesis
| Material | Precursors | Key Process Steps | Resulting Properties | Reference |
|---|---|---|---|---|
| Y-doped ZnO (YZO) Thin Films | Zinc acetate, Yttrium nitrate hexahydrate | Dissolving in ethanol with DEA stabilizer; spin-coating; annealing at 300-600°C. | n-type conductivity; crystallinity improves with annealing temperature. | pwr.edu.pl |
| Yttrium Iron Garnet (YIG) Nanoparticles | Yttrium nitrate, Iron nitrate | Citrate-nitrate auto-combustion; heating gel at ~70°C; annealing at 700-900°C. | Single-phase garnet structure; average particle size around 60 nm; soft ferromagnetic material. | chalcogen.ro |
| Y-doped ZnO (Y:ZnO) Nanoparticles | ZnO nanocrystals, Yttrium oxide (Y₂O₃) | Nitric acid method; blending precursors at 80°C in nitric acid solution. | Preserved hexagonal ZnO phase; well-dispersed nanoparticles; enhanced defect-related emissions. | nih.govnih.gov |
Wet Chemical Routes for Yttrium-Zinc Material Synthesis
"Wet chemical routes" is a broad term that encompasses various solution-based synthesis methods, including simple precipitation. researchgate.netresearchgate.net These methods are generally characterized by their simplicity, low cost, and scalability. jocpr.com A typical wet chemical precipitation for synthesizing ZnO nanoparticles involves mixing an aqueous solution of a zinc salt, such as zinc nitrate or zinc acetate, with a base like sodium hydroxide or potassium hydroxide at room temperature. researchgate.netresearchgate.neteresearchco.com This leads to the precipitation of zinc hydroxide (Zn(OH)₂), which is subsequently converted to ZnO through drying or calcination. jocpr.com
Ultralong single-crystalline ZnO nanowires have been synthesized via a simple hydrothermal treatment of zinc carbonate hydroxide hydrate, which was itself obtained through a precipitation reaction, demonstrating a multi-step wet chemical approach. rsc.org The morphology and properties of the nanoparticles are influenced by factors such as precursor choice, solvent (e.g., water vs. ethanol), and temperature. eresearchco.comsapub.org These routes are effective for producing n-type ZnO semiconductors with a hexagonal wurtzite structure. researchgate.net
Electrochemical Synthesis Approaches
Electrochemical Studies of Yttrium-Zinc Alloys in Fused Salt Eutectics
The electrochemical synthesis and thermodynamic properties of yttrium-zinc alloys have been effectively investigated using fused salt eutectic systems. A notable environment for these studies is the lithium chloride-potassium chloride (LiCl-KCl) eutectic mixture, which serves as a stable electrolyte at elevated temperatures. Research in this area has provided fundamental insights into the behavior of the Y-Zn system under electrolytic conditions.
Detailed electrochemical investigations have been conducted by measuring the electromotive force (e.m.f.) of specific concentration cells. cdnsciencepub.com A typical cell configuration for these experiments is:
Y(s) | YCl₃ + LiCl-KCl (eutectic) | Y-Zn alloy (saturated liquid)
These measurements were systematically carried out across a temperature range of 450°C to 570°C. cdnsciencepub.com The primary focus of such studies has been to determine the thermodynamic characteristics of the zinc-rich intermetallic compounds that form, as the formation of these alloys alters the electrochemical potential of yttrium. cdnsciencepub.comresearchgate.net
Detailed Research Findings
The e.m.f. measurements have successfully quantified the thermodynamic stability of the limiting solid yttrium-zinc compound, identified as YZn₁₂. cdnsciencepub.comresearchgate.net The data derived from these studies are crucial for understanding the feasibility of electrochemically separating yttrium from other elements, such as uranium, in pyrometallurgical reprocessing, as alloying with zinc significantly impacts this separation. cdnsciencepub.com
The key thermodynamic values for the formation of YZn₁₂ at 450°C have been determined from these electrochemical experiments. cdnsciencepub.com Additionally, the standard molar potential of the Y(III)-Y(0) couple was established to be -2.831 V against a Pt(II)-Pt(0) reference electrode in the LiCl-KCl eutectic. cdnsciencepub.com The electrolyte for these potential measurements was the LiCl-KCl eutectic containing approximately 0.05 M Y(III). cdnsciencepub.com
The materials used in these experiments included anhydrous yttrium chloride (YCl₃) added to the LiCl-KCl eutectic, reagent-grade zinc, and high-purity yttrium metal. cdnsciencepub.com The yttrium-zinc alloys for the electrode were prepared either in situ or prior to the experiment in a tantalum crucible. cdnsciencepub.com
The following table summarizes the key thermodynamic data obtained for the YZn₁₂ compound from these electrochemical studies.
| Thermodynamic Property | Value | Conditions |
|---|---|---|
| Gibbs Free Energy of Formation (ΔGf°) | -48.7 kcal/mol | at 450 °C |
| Enthalpy of Formation (ΔHf°) | -74.9 kcal/mol | N/A |
| Entropy of Formation (ΔSf°) | -36 cal/deg·mol | N/A |
Crystallographic and Microstructural Investigations
Crystal Structures of Yttrium-Zinc Intermetallic Compounds
The binary system of yttrium and zinc forms several intermetallic phases, each with a distinct crystal structure. The precise determination of these structures is fundamental to understanding their material properties.
The crystal structures of yttrium-zinc intermetallic compounds are primarily determined using X-ray diffraction (XRD) on powder and single-crystal samples. walisongo.ac.id Powder XRD is a powerful technique for identifying the phases present in a material and determining their lattice parameters. walisongo.ac.id For complex structures, single-crystal X-ray analysis is often employed to ascertain the precise atomic positions within the unit cell. These experimental techniques are the standard for characterizing the crystallographic nature of newly synthesized intermetallic compounds. walisongo.ac.id Investigations into the Y-Cd-Zn alloy system have utilized these methods to identify intermediate phases and determine their crystallographic data. dtic.mil
Studies of the yttrium-zinc binary system have identified several stable intermetallic compounds. Each compound possesses a unique crystal structure with specific lattice parameters. For instance, the YZn₂ compound is known to undergo an allotropic transformation, and its microstructure often reveals a highly twinned structure. scispace.com The solid solubility of zinc in yttrium is reported to be very small, with alloys quenched from 1000°C showing only a minimal increase in the lattice constants of pure yttrium. scispace.com
Below is a table summarizing the crystallographic data for selected yttrium-zinc intermetallic compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |
| YZn | Cubic | Unknown | 3.637 | - | - | 48.12 |
| YZn₂ | Orthorhombic | Imma | 4.48 | 7.12 | 7.52 | 239.57 |
| YZn₃ | Orthorhombic | Pnma | 21.36 | 8.12 | 8.84 | 1532.25 |
| Y₂Zn₁₇ | Rhombohedral | R-3m | 9.08 | - | 13.23 | 945.74 |
| YZn₁₂ | Tetragonal | I4/mmm | 8.94 | - | 5.21 | 416.59 |
Structural Analysis of Yttrium-Doped Zinc-Based Materials
The introduction of yttrium as a dopant into zinc-based host materials can significantly influence their microstructural and crystallographic properties. However, in many cases, the fundamental crystal structure of the host material is retained.
Yttrium-doped zinc oxide (YZO) maintains the characteristic wurtzite hexagonal crystal structure of pure ZnO. ucm.esjmst.org X-ray diffraction patterns of YZO confirm the polycrystalline nature of the material, with peaks corresponding to the hexagonal phase (JCPDS card No. 36-1451). jmst.org The incorporation of yttrium into the ZnO lattice, however, leads to changes in the lattice parameters. Both the 'a' and 'c' lattice constants, as well as the unit cell volume, have been observed to increase with a higher concentration of yttrium. rsc.org This expansion is attributed to the larger ionic radius of the substituting Y³⁺ ion (0.092 nm) compared to the host Zn²⁺ ion (0.060 nm). jmst.orgrsc.org
The table below illustrates the effect of yttrium doping on the lattice parameters of ZnO.
| Yttrium Content (at.%) | Lattice Constant 'a' (Å) | Lattice Constant 'c' (Å) | Unit Cell Volume (ų) |
| 0 | 3.249 | 5.205 | 47.58 |
| 1 | 3.251 | 5.209 | 47.70 |
| 2 | 3.252 | 5.212 | 47.78 |
| 3 | 3.254 | 5.215 | 47.89 |
Data derived from studies on Y-doped ZnO ceramics. rsc.org
When zinc sulfide (ZnS) is doped with yttrium, it retains its cubic zincblende (also known as sphalerite) crystal structure. iaea.orglibretexts.org XRD analysis of yttrium-doped ZnS nanoparticles reveals diffraction peaks corresponding to the cubic zincblende phase, with no segregation of yttrium or formation of other phases detected. iaea.org However, studies have shown that as the concentration of yttrium dopant increases, the crystallinity of the ZnS lattice structure can decrease. researchgate.netdaneshyari.com In one study, the lattice parameters of Y-doped ZnS were found to be slightly smaller than those of pure ZnS, indicating the successful substitution of yttrium into the ZnS lattice. iaea.org
The introduction of yttrium or zinc into complex oxide structures like ferrites and garnets influences their lattice parameters while preserving the parent crystal structure.
Yttrium-Doped Zinc Ferrite (B1171679) (Spinel Structure): Zinc ferrite (ZnFe₂O₄) possesses a normal spinel crystal structure. When doped with yttrium, the resulting nanoparticles are formed with a single spinel phase. scientific.net The substitution of yttrium into the zinc ferrite lattice has been shown to cause an increase in the unit cell parameter. researchgate.net This structural modification is a key factor in altering the material's electronic and magnetic properties. researchgate.net
Zinc-Doped Yttrium Iron Garnet (Garnet Structure): Yttrium Iron Garnet (Y₃Fe₅O₁₂, YIG) is a crystal with a complex garnet structure. mdpi.com When zinc ions are introduced as a dopant, the material maintains its garnet phase. researchgate.net Studies using the sol-gel method to prepare Zn-doped YIG have confirmed through X-ray diffraction that the garnet structure is preserved. mdpi.com The doping process, however, results in lattice expansion. mdpi.comnih.gov
The following table summarizes the crystal structures of these doped materials.
| Host Material | Dopant | Resulting Compound | Crystal Structure |
| Zinc Ferrite (ZnFe₂O₄) | Yttrium (Y) | Yttrium-Doped Zinc Ferrite | Spinel |
| Yttrium Iron Garnet (Y₃Fe₅O₁₂) | Zinc (Zn) | Zinc-Doped Yttrium Iron Garnet | Garnet |
Microstructural Evolution and Defect Chemistry in Yttrium-Zinc Systems
The investigation into yttrium-zinc systems reveals a complex interplay of crystallographic and microstructural phenomena. The introduction of yttrium into zinc-containing alloys, particularly magnesium-based systems, and into zinc oxide frameworks, instigates significant changes in grain structure, phase formation, and defect chemistry. These modifications are pivotal in tailoring the material's properties for specific applications.
Grain Refinement and Microstructure of Mg-Zn-Y Alloys
The addition of yttrium to Mg-Zn alloys is a key strategy for achieving significant grain refinement, which in turn enhances mechanical properties. In as-cast Mg-Zn-Y-Zr alloys, an increase in yttrium content has been shown to promote a finer grain structure. The most significant grain refinement is observed at a 1.0 wt% addition of yttrium scientific.net. This refinement transitions the typically coarse dendritic structure of cast magnesium alloys into finer, more equiaxed grains jst.go.jp.
Wrought processing techniques, such as hot rolling and extrusion, further refine the microstructure of Mg-Zn-Y alloys. These processes break down the coarse dendritic solidification structure and disperse the strengthening phases, such as the icosahedral phase (i-phase), more finely. This can lead to grain sizes as small as approximately 1 μm.
The presence of yttrium also influences the type of precipitated phases. In Mg-Zn-Y-Zr alloys, as the atomic ratio of Y/Zn increases with higher yttrium content, the precipitated phase can change from the I-phase (Mg3Zn6Y) to the W-phase (Mg3Zn3Y2) scientific.netresearchgate.net. The addition of zirconium alongside yttrium in Mg-Zn-Y alloys can also contribute to grain refinement, with alloys consisting of α-Mg, Mg12ZnY, and Mg3Zn3Y2 phases jst.go.jp.
The following table summarizes the effect of processing and composition on the grain size of Mg-Zn-Y alloys.
| Alloy System | Processing | Key Additions | Resulting Microstructure |
| Mg-Zn-Y | Casting | Yttrium | Refined grain structure scientific.net |
| Mg-Zn-Y-Zr | Casting | Yttrium, Zirconium | Transformation from coarse dendritic to fine equiaxed grains jst.go.jp |
| Mg-Zn-Y | Hot Rolling/Extrusion | - | Refined grain size and finer dispersion of strengthening phases nih.gov |
Long Period Stacking (LPS) Structures in Mg-Zn-Y Alloys (e.g., 14H, 18R, 10H, 24R)
A defining characteristic of Mg-Zn-Y alloys is the formation of Long Period Stacking (LPS) ordered structures. These complex, ordered arrangements of atomic layers are derivatives of the hexagonal-close-packed (hcp) Mg structure. The stacking sequence of these structures is influenced by the concentration of zinc and yttrium in the magnesium matrix.
Various types of LPS structures have been identified in Mg-Zn-Y alloys, including 14H, 18R, 10H, and 24R. These structures are not only ordered in their stacking sequence but also exhibit chemical ordering. High-resolution imaging has revealed that Zn and Y atoms are enriched in specific layers, synchronized with the stacking faults.
The formation of these LPS phases plays a crucial role in the strengthening of Mg-Zn-Y alloys. They act as barriers to dislocation movement, contributing to the high strength of these materials. The morphology of the LPS phase can be influenced by the addition of other elements. For instance, the addition of manganese (Mn) to Mg-Zn-Y alloys can cause the LPS phase to expand in the arc direction mdpi.comnih.gov.
The table below lists some of the observed LPS structures in Mg-Zn-Y alloys.
| LPS Structure Type | Stacking Sequence |
| 14H | Hexagonal |
| 18R | Rhombohedral |
| 10H | Hexagonal |
| 24R | Rhombohedral |
Vacancy Effects in Yttrium-Doped Zinc Oxide Monolayers (e.g., Zinc Vacancy, Oxygen Vacancy)
In the realm of semiconductor materials, yttrium doping has a profound effect on the defect chemistry of zinc oxide (ZnO). First-principles calculations on yttrium-doped ZnO monolayers have shown that the presence of vacancies, such as zinc vacancies (VZn) and oxygen vacancies (VO), significantly alters the electronic and optical properties.
The formation energy calculations for Y-doped ZnO monolayers with either zinc or oxygen vacancies indicate that these systems are unstable. The introduction of yttrium and vacancies leads to the appearance of impurity levels within the forbidden band of the ZnO monolayer.
Specifically, the bandgap of a Y-doped ZnO monolayer with a zinc vacancy (Y-VZn-ZnO) is calculated to be 3.23 eV. In contrast, the bandgap of a Y-doped ZnO monolayer with an oxygen vacancy (Y-VO-ZnO) is significantly smaller at 2.24 eV mdpi.comnih.gov. This reduction in the bandgap, particularly in the case of Y-VO-ZnO, suggests a red-shift in the absorption edge, which can enhance the material's absorption of visible light. This makes Y-VO-ZnO a potentially promising material for photocatalysis applications mdpi.comnih.gov.
The following table summarizes the calculated bandgaps for yttrium-doped ZnO monolayers with different vacancies.
| System | Bandgap (eV) |
| Y-VZn-ZnO | 3.23 mdpi.comnih.gov |
| Y-VO-ZnO | 2.24 mdpi.comnih.gov |
Lattice Expansion and Internal Stress Induced by Doping
The incorporation of dopant atoms into a host lattice, such as yttrium into zinc oxide, invariably leads to changes in the lattice parameters and induces internal stress. This is primarily due to the difference in atomic radii between the dopant and the host atoms.
In the case of yttrium-doped ZnO thin films, XRD analysis has shown that yttrium ions can be successfully introduced into the ZnO lattice without the formation of secondary phases. This incorporation, however, can lead to a slight modification of the lattice parameters. The introduction of dopants can also cause microstrain, which is related to lattice misfitting and mismatching.
Studies on Fe-Ni co-doped ZnO thin films have shown that the crystallite size tends to increase with increasing dopant concentration, while the microstrain decreases nih.gov. Similarly, in yttrium-doped ZnO films, an increase in doping concentration up to a certain limit (e.g., 5 at. %) can lead to a decrease in microstrain for the (002) plane, suggesting a release of stress and improved crystallization ucm.es. This indicates that yttrium doping can improve the structural quality of the films.
Crystallinity and Crystallite Size Characterization
Yttrium doping has a discernible impact on the crystallinity and crystallite size of zinc-based compounds. In sprayed ZnO thin films, the incorporation of yttrium has been observed to improve the structural quality by increasing the crystallite size and decreasing micro-strain, up to a certain doping limit of 5 at. % ucm.es. Beyond this concentration, the crystallite size may begin to decrease ucm.es.
The crystallite size in these films can range from 48 to 52 nm. The improvement in crystallinity is also supported by a decrease in the Urbach energy with yttrium doping up to 5 at. %, which indicates a reduction in structural disorders and defects ucm.es.
In contrast, studies on ZnO films with different levels of yttrium doping prepared by RF magnetron sputtering have shown a tendency for the average size of crystallites to decrease with increased yttrium concentration researchgate.net. This highlights that the effect of doping on crystallite size can be dependent on the synthesis method and conditions.
The following table presents data on the crystallite size of yttrium-doped ZnO thin films.
| Yttrium Doping Concentration (at. %) | Crystallite Size (nm) |
| 0 | ~48-50 |
| up to 5 | Increases to ~52 |
| 7 | Decreases |
Influence of Dopant Concentration on Microstructural Features
The concentration of yttrium and zinc has a direct and significant influence on the microstructural features of the resulting alloys and compounds.
In Mg-Zn-Y alloys, increasing the yttrium content leads to an increase in the volume fraction of the secondary phases distributed along the grain boundaries. The addition of both yttrium and zinc can lead to a denser distribution of these secondary phases. This, in turn, affects the dynamic recrystallization (DRX) behavior during processes like extrusion. For instance, an increase in yttrium can raise the DRX temperature.
The concentration of yttrium also dictates the type of intermetallic phases formed. As mentioned earlier, the atomic ratio of Y/Zn influences the formation of either the I-phase or the W-phase in Mg-Zn-Y-Zr alloys scientific.net.
In the context of yttrium-doped ZnO, the dopant concentration is a critical parameter for controlling the material's properties. Low concentrations of yttrium (up to 5 at. %) in sprayed ZnO thin films can improve the structural quality by increasing crystallite size and reducing micro-strain. However, higher concentrations may lead to a decrease in crystallite size ucm.es. This suggests an optimal doping level exists for achieving desired microstructural characteristics.
Electronic Structure and Bonding Analysis
First-Principles and Density Functional Theory (DFT) Investigations
First-principles calculations, rooted in DFT, serve as a powerful tool to predict and understand the electronic behavior of complex material systems without reliance on experimental parameters. These computational methods have been extensively applied to yttrium-zinc compounds, particularly in the form of yttrium-doped zinc-based materials and yttrium nitride, to elucidate their fundamental electronic properties.
Electronic band structure calculations reveal the allowed energy levels for electrons within a material, which is crucial for defining its conductivity and optical properties.
Yttrium-Doped Zinc Ferrite (B1171679) (Y-ZFO): Computational studies using DFT+U have shown that the band gap of pristine zinc ferrite (ZFO) is approximately 0.922 eV. researchgate.netuns.ac.rs The introduction of yttrium as a dopant can manipulate this band gap. When yttrium substitutes iron ions, the band gap value can decrease to 0.899 eV with the introduction of two yttrium ions, or increase to 1.027 eV with three yttrium ions. researchgate.netuns.ac.rs Conversely, replacing zinc ions with yttrium results in the formation of an n-type semiconductor. researchgate.netuns.ac.rs
Yttrium-Doped Zinc Oxide (Y-ZnO): The electronic structure of Y-doped ZnO is highly dependent on the doping concentration and the presence of native defects. First-principles calculations using the GGA+U method on Y-doped ZnO monolayers indicated that the presence of vacancies significantly alters the band gap; Y-VZn-ZnO (yttrium doping with a zinc vacancy) has a band gap of 3.23 eV, while Y-VO-ZnO (with an oxygen vacancy) has a reduced band gap of 2.24 eV. mdpi.com Experimentally and theoretically, the band gap of Y-doped ZnO thin films has been observed to increase with yttrium concentration up to a certain point (e.g., from 3.15 eV to 3.27 eV). researchgate.netifo.lviv.uaias.ac.in This "blue shift" is often attributed to the Burstein-Moss effect. researchgate.netifo.lviv.uaias.ac.in However, at higher doping levels, the band gap may begin to decrease. researchgate.netifo.lviv.ua
Yttrium Nitride (YN): First-principles studies have established that yttrium nitride in its stable rocksalt structure is a semiconductor. aip.orgpurdue.eduresearch-nexus.netresearchgate.net Calculations using the Generalized Gradient Approximation (GGA) indicate that YN has an indirect bandgap (Γ-X) of about 0.21-0.31 eV. aip.org However, standard DFT methods like GGA are known to underestimate band gaps. purdue.edu More advanced approaches such as GGA+U and the GW approximation provide values in better agreement with experimental expectations. The GGA+U method, with a Hubbard U parameter of 3.0 eV, calculates the indirect bandgap to be 0.83 eV. aip.orgpurdue.edu Other calculations also predict an indirect bandgap of 0.8 eV. research-nexus.netresearchgate.net The G0W0 approximation yields an even larger indirect Γ-X bandgap of 0.97 eV. aip.orgpurdue.edu
| Compound | Calculation Method | Band Gap Type | Band Gap (eV) |
|---|---|---|---|
| Pristine Zinc Ferrite (ZFO) | DFT+U | - | 0.922 |
| Y-Doped ZFO (at Fe sites, 2 Y ions) | DFT+U | - | 0.899 |
| Y-Doped ZFO (at Fe sites, 3 Y ions) | DFT+U | - | 1.027 |
| Y-VZn-ZnO Monolayer | GGA+U | Direct | 3.23 |
| Y-VO-ZnO Monolayer | GGA+U | - | 2.24 |
| Yttrium Nitride (YN) | GGA | Indirect (Γ-X) | 0.21 |
| Yttrium Nitride (YN) | GGA+U (U=3.0 eV) | Indirect (Γ-X) | 0.83 |
| Yttrium Nitride (YN) | G0W0 | Indirect (Γ-X) | 0.97 |
The Density of States (DOS) provides information about the number of available electronic states at each energy level. For doped systems, Partial Density of States (PDOS) analysis is particularly useful for identifying the orbital contributions of the dopant and host atoms to the electronic structure.
In yttrium-doped zinc ferrite, DOS investigations have revealed that yttrium doping can lead to the formation of intermediate bands within the band gap. researchgate.netuns.ac.rs For yttrium-doped ZnO, DFT studies have shown the formation of impurity levels near the Fermi level, which arise primarily from the interaction between the Y 4d and Zn 4s orbitals. researchgate.net In the case of pure ZnO, the valence band is mainly composed of a mixture of Zn-3d and O-2p states. chalcogen.ro When a rare-earth element like Lanthanum (as an analogue for Yttrium) is introduced, the DOS analysis shows that the conduction and valence bands shift to lower energies. mdpi.com
Doping zinc-based semiconductors with yttrium significantly modifies the position of the Fermi level and the characteristics of the conduction band.
In Y-doped ZnO, the observed increase in the optical band gap is often explained by the Burstein-Moss effect. ifo.lviv.uaias.ac.in This phenomenon occurs in heavily doped n-type semiconductors where the increased carrier concentration pushes the Fermi level up into the conduction band, effectively increasing the energy required to excite an electron from the valence band to the lowest unoccupied states in the conduction band. researchgate.netifo.lviv.ua DFT studies on rare-earth doped ZnO confirm that doping can cause the Fermi level to move into the conduction band, leading to the formation of an n-type degenerate semiconductor. mdpi.com For instance, in La-doped ZnO, the Fermi level was calculated to be 1.48 eV to 1.87 eV above the conduction band minimum, depending on the doping concentration. mdpi.com Similarly, in Ti-doped ZnO, the Fermi level was also found to shift towards the conduction band. chalcogen.ro
The introduction of yttrium as a dopant in zinc-based semiconductors can create new energy levels, or impurity states, within the forbidden band (band gap).
First-principles calculations have demonstrated that yttrium doping in ZnO monolayers, especially in the presence of vacancies, introduces impurity levels into the forbidden band. mdpi.com Specifically, for yttrium-doped ZnO with zinc interstitials (YZIO), an impurity level has been identified near the center of the forbidden band. These mid-gap states can also emerge when yttrium doping is combined with native defects like oxygen vacancies. researchgate.net In yttrium-doped zinc ferrite, these new states are referred to as intermediate bands. researchgate.net At higher yttrium concentrations in ZnO, the emergence of energy states close to the band edges is thought to be responsible for the observed decrease in the optical band gap. researchgate.net
Spin-polarized DFT calculations are essential for investigating the magnetic properties of materials. Such studies have been performed on yttrium-doped zinc oxide to explore the possibility of inducing ferromagnetism.
Calculations on Y-doped ZnO (specifically Zn15YO16) have considered spin-polarization to analyze the electronic band structure and magnetic state, with some results suggesting the material may be ferromagnetic. researchgate.net Other spin-polarized GGA+U calculations performed on rare-earth doped ZnO found a net magnetic moment of zero, indicating non-magnetic behavior. mdpi.com The inclusion of spin-polarization is a standard and necessary step in the computational analysis of doped systems to accurately capture their electronic and potential magnetic properties. mdpi.com
The choice of the exchange-correlation functional is critical in DFT calculations. The Generalized Gradient Approximation (GGA) is a common choice, but it often underestimates the band gap of semiconductors. purdue.edu To address this, the GGA+U method, which includes an on-site Coulomb interaction term (Hubbard U), is frequently employed for materials with strongly correlated electrons, such as those containing transition metals or rare-earth elements.
Interatomic Bonding Characteristics
Overlap of Wave-Functions in Doped Yttrium-Zinc Systems
The introduction of dopant atoms into a host lattice fundamentally alters the electronic structure and bonding characteristics of the material. In yttrium-doped zinc systems, particularly in matrices like zinc oxide (ZnO), the overlap of electronic wave-functions between the yttrium dopant, the zinc host atoms, and the surrounding atoms (e.g., oxygen) dictates the nature of the chemical bonds and the resulting material properties. The degree of this overlap provides insight into the covalent or ionic character of the bonds formed.
Theoretical investigations employing first-principles calculations based on density functional theory (DFT) have proven to be powerful tools for analyzing these interactions at the atomic scale. One common method to quantify the extent of wave-function overlap and the nature of the chemical bonding is through population analysis, such as the Mulliken charge analysis. This method partitions the total electron density among the constituent atoms, providing information about charge transfer and the degree of electron sharing between atoms.
Detailed research into yttrium-doped ZnO monolayers has utilized Mulliken population analysis to understand the bonding between atoms. The bonding population is a direct indicator of the degree of overlap between the electron clouds of two bonded atoms. A higher bonding population signifies a greater degree of wave-function overlap and typically corresponds to a stronger covalent character in the bond.
In a study on Y-doped ZnO monolayers, the bond populations (PB) for Y-O and Zn-O bonds were calculated to elucidate the bonding characteristics. The analysis revealed that the properties of the chemical bonds can be directly related to the degree of overlap of the electron clouds of the two bonded atoms. nih.gov It was observed that the degree of electron cloud overlap is inversely proportional to the bond length, a fundamental concept in chemical bonding. nih.gov
The charge distribution in these systems is also significantly affected by doping. Calculations have shown a redistribution of charge where both yttrium and zinc atoms lose electrons, while oxygen atoms gain electrons. This indicates a charge transfer from the metallic atoms to the more electronegative oxygen atoms, a characteristic feature of metal oxides. The incorporation of a yttrium atom leads to a negative charge transfer to the adjacent zinc and oxygen atoms. nih.gov
The following tables present data from a first-principles study on yttrium-doped ZnO monolayers, illustrating the Mulliken charges and bond populations, which quantify the wave-function overlap in this system.
Interactive Data Table: Mulliken Charges in Y-Doped ZnO Monolayer
This table shows the calculated Mulliken charges on Y, Zn, and O atoms in a ZnO monolayer system with and without yttrium doping. The charge values indicate the extent of electron loss or gain by each atom, providing insight into the ionic character of the bonds.
| Atom | Charge (e) |
| Y | - |
| Zn | 1.07 |
| O | - |
Data sourced from first-principles calculations on Y-doped ZnO monolayers. nih.gov
Interactive Data Table: Bond Populations in Y-Doped ZnO Monolayer
This table displays the bond lengths (LB) and bond populations (PB) for Y-O and Zn-O bonds. The bond population is a measure of the electron density in the bonding region and is directly related to the degree of wave-function overlap.
| Bond | Bond Length (Å) | Bond Population |
| Y-O | - | - |
| Zn-O | - | 0.40 |
Data sourced from first-principles calculations on Y-doped ZnO monolayers. nih.gov
These findings from theoretical studies underscore the importance of wave-function overlap in determining the electronic and bonding properties of doped yttrium-zinc systems. The quantitative data derived from such analyses are crucial for understanding the fundamental interactions at the atomic level and for the rational design of materials with tailored properties.
Magnetic Phenomena and Properties
Magnetic Properties of Yttrium-Doped Zinc Ferrites and Iron Garnets
The magnetic characteristics of yttrium-doped zinc ferrites and iron garnets are intricately linked to their structural composition. The precise arrangement of ions within the crystal lattice, and the interactions between them, dictate the macroscopic magnetic behavior of these materials.
Structural and Magnetic Studies on Yttrium-Doped Zinc-Copper Ferrite (B1171679) Nanoparticles
Research into magnetic nanoparticles with the formula Zn₀.₄Cu₀.₆YₓFe₂₋ₓO₄ has provided insight into the effects of yttrium doping on a zinc-copper ferrite base. bohrium.com Synthesized via a solution combustion method and sintered at 900°C, these nanoparticles were found to form a cubic structure. bohrium.com X-ray diffraction analysis confirmed this cubic formation, with particle sizes calculated using Scherrer's equation ranging from 69 to 88 nanometers. bohrium.com
Magnetic evaluation of these nanoparticles using a vibrating sample magnetometer revealed them to be soft magnetic materials. bohrium.com The saturation magnetization (Ms), a measure of the maximum magnetic moment a material can achieve, was observed to be between 50.97 and 60.25 emu/g. bohrium.comresearchgate.net This characteristic, along with their soft magnetic nature, makes them suitable for applications where the material needs to be easily magnetized and demagnetized.
| Yttrium Doping Level (x) in Zn₀.₄Cu₀.₆YₓFe₂₋ₓO₄ | Particle Size (nm) | Saturation Magnetization (emu/g) |
|---|---|---|
| 0.00 | - | 50.97 |
| 0.01 | - | - |
| 0.02 | - | - |
| 0.03 | - | - |
| 0.04 | - | 60.25 |
Influence of Zinc Doping on Yttrium Iron Garnet (YIG) Magnetic Properties
The introduction of zinc into the Yttrium Iron Garnet (YIG) lattice profoundly alters its magnetic properties. YIG is a ferrimagnetic material with a crystal structure composed of three sub-lattices: tetrahedral, octahedral, and dodecahedral. nih.gov In pure YIG, Y³⁺ ions occupy the dodecahedral sites, while Fe³⁺ ions are distributed between the tetrahedral and octahedral sites. nih.gov
When zinc ions (Zn²⁺) are introduced, they tend to substitute Fe³⁺ ions. Studies on Zn-doped YIG nanoparticles prepared by the sol-gel method show that this doping leads to an expansion of the crystal lattice. nih.govmdpi.com The effect on saturation magnetization (Ms) is dependent on the concentration of zinc. At lower concentrations, Ms tends to increase. nih.govmdpi.com However, as the zinc content further increases, the saturation magnetization begins to decrease. mdpi.comresearchgate.net For instance, in one study, the Ms value for pure YIG nanoparticles was 23.684 emu/g. researchgate.net Another study reported that with increasing Zn concentration (x) in Y₃Fe₅₋ₓZnₓO₁₂, the Ms values gradually decrease. vnu.edu.vn This non-linear behavior is a result of the complex interplay of magnetic interactions within the garnet structure. mdpi.comresearchgate.net
Higher levels of zinc doping (x > 0.6) can lead to the formation of a secondary yttrium iron perovskite (YIP) phase alongside the garnet phase. researchgate.netacs.org This alteration in structure also enhances the electrical conductivity of the material by up to three orders of magnitude compared to pure YIG. researchgate.netacs.org
| Compound/Doping Level | Saturation Magnetization (Ms) | Coercivity (Hc) |
|---|---|---|
| Pure YIG (Y₃Fe₅O₁₂) | 23.684 emu/g | - |
| Low Zn Doping | Slight Increase | 88.50 Oe |
| High Zn Doping | Decrease | 50 Oe |
Antiferromagnetic Coupling in Doped Garnets
The magnetic order in YIG arises from the antiferromagnetic coupling between the Fe³⁺ ions located in the tetrahedral and octahedral sub-lattices. acs.org This means that the magnetic moments of the ions in these two sub-lattices align in opposite directions. The net magnetic moment of the material is the vector sum of these opposing moments.
The introduction of zinc ions disrupts this delicate balance. mdpi.com Doping with zinc, which is a non-magnetic ion, reduces the antiferromagnetic coupling between the iron ions. nih.govmdpi.com This reduction in antiferromagnetic interaction leads to an initial increase in the net magnetic moment and, consequently, the saturation magnetization. nih.govmdpi.com
Super-exchange Effect and Coupling between Sub-lattices
When zinc ions are introduced, they weaken the magnetic coupling between the sub-lattices. nih.govmdpi.com This weakening, combined with thermal effects, leads to a decrease in the net magnetic moment, which explains the observed drop in saturation magnetization at higher zinc concentrations. nih.gov The growth of the crystal lattice parameter due to zinc doping also contributes to the weakening of these exchange interactions. researchgate.net
Mechanisms of Coercivity and Saturation Magnetization Variation
The variations in saturation magnetization (Ms) and coercivity (Hc) in zinc-doped YIG are governed by several interconnected mechanisms. nih.govmdpi.com
Coercivity (Hc): Coercivity, the resistance of a magnetic material to demagnetization, is influenced by factors such as antiferromagnetic coupling, magnetic moment pinning mechanisms, and particle aggregation. nih.govmdpi.comnih.gov The doping with zinc ions can create new pinning mechanisms and alter the local exchange coupling, which in turn modifies the coercivity. mdpi.com Particle morphology and agglomeration also significantly impact coercivity; for instance, increased agglomeration can lead to a notable decrease in Hc. nih.govresearchgate.net
Superconducting Behavior in Yttrium Zinc Systems
Effects of Zinc Doping in Yttrium Barium Copper Oxide (YBCO) Superconductors
The substitution of zinc for copper in the YBCO lattice (YBa₂(Cu₁₋ₓZnₓ)₃O₇₋δ) induces significant changes in its superconducting properties. These effects are primarily attributed to the disruption of the local electronic and structural order within the CuO₂ planes, which are crucial for high-temperature superconductivity.
Influence on Superconducting Transition Temperature (Tc)
One of the most pronounced effects of zinc doping in YBCO is the suppression of the superconducting transition temperature (T_c_). Even small concentrations of zinc can lead to a significant decrease in T_c_. This reduction is a direct consequence of the disruption caused by the zinc atoms in the CuO₂ planes, leading to strong electron scattering and the breaking of Cooper pairs. aps.orgscispace.com
The rate of T_c_ suppression is a key parameter in understanding the nature of superconductivity in YBCO. The following table illustrates the effect of increasing zinc concentration (x) on the onset of the superconducting transition (T_c,onset_) and the temperature at which zero resistance is achieved (T_c,zero_).
Table 1: Superconducting Transition Temperature of YBa₂(Cu₁₋ₓZnₓ)₃O₇₋δ for different Zn concentrations (x)
| Zinc Concentration (x) | T_c,onset (K) | T_c,zero_ (K) |
| 0.00 | 91.0 | 89.5 |
| 0.01 | 79.0 | 76.0 |
| 0.02 | 68.0 | 64.0 |
| 0.03 | 58.0 | 53.0 |
Electrical Resistivity and Thermopower Measurements in Doped YBCO
The introduction of zinc impurities into the YBCO lattice not only affects the superconducting state but also influences the normal state transport properties, namely electrical resistivity and thermopower (Seebeck coefficient).
Table 2: Normal State Resistivity of YBa₂(Cu₁₋ₓZnₓ)₃O₇₋δ at 100 K and 250 K
| Zinc Concentration (x) | Resistivity at 100 K (mΩ·cm) | Resistivity at 250 K (mΩ·cm) |
| 0.00 | ~0.4 | ~1.0 |
| 0.01 | ~0.6 | ~1.3 |
| 0.02 | ~0.8 | ~1.6 |
| 0.03 | ~1.1 | ~2.0 |
Thermopower: The thermopower, or Seebeck coefficient (S), provides valuable insights into the nature of charge carriers and the electronic band structure. In pure YBCO, the thermopower is positive, indicating that the dominant charge carriers are holes. With zinc doping, the thermopower remains positive. aps.org A characteristic feature in the temperature dependence of the thermopower of both pure and zinc-doped YBCO is the presence of a peak near the superconducting transition temperature. While phonon drag is a common cause for such peaks in many materials, in the case of YBCO, there is strong evidence to suggest that this enhancement is not due to electron-phonon interaction. aps.org The magnitude and position of this peak can be influenced by the zinc concentration.
Josephson Junction Phenomena at Intergranular Boundaries
In polycrystalline YBCO, the grain boundaries can act as weak links, exhibiting Josephson junction-like behavior. These intergranular Josephson junctions are crucial in determining the critical current density of the bulk material. The properties of these junctions are sensitive to the crystallographic mismatch between adjacent grains and the presence of impurities.
Superconducting Energy Gap Parameter Determination
The superconducting energy gap (Δ) is a fundamental parameter of a superconductor, representing the energy required to break a Cooper pair. In high-temperature superconductors like YBCO, the energy gap is known to be anisotropic, meaning its magnitude varies depending on the direction in the crystal lattice.
Comparative Importance of Plane vs. Chain Sites for Superconductivity
The crystal structure of YBCO is characterized by the presence of two distinct copper-oxygen environments: the CuO₂ planes and the CuO chains. It is widely accepted that the CuO₂ planes are the primary sites for superconductivity in YBCO. The CuO chains, on the other hand, are believed to act as charge reservoirs, controlling the hole concentration in the CuO₂ planes.
Studies on the substitution of different elements for copper have been instrumental in elucidating the relative importance of these two sites. It has been established that zinc ions preferentially substitute for copper at the Cu(2) sites, which are located within the CuO₂ planes. scispace.com The strong detrimental effect of non-magnetic zinc on T_c_ provides compelling evidence for the crucial role of the CuO₂ planes in the mechanism of high-temperature superconductivity. The disruption of the electronic and magnetic order within these planes by zinc impurities directly impacts the formation and stability of Cooper pairs.
Structural and Superconducting Properties Following Zn Substitution
The substitution of Zn²⁺ for Cu²⁺ in the YBCO lattice induces noticeable changes in the material's structural parameters, which are intrinsically linked to its superconducting properties.
X-ray diffraction studies reveal that with increasing zinc concentration, there can be a disruption of the orthorhombic crystal structure, which is characteristic of superconducting YBCO. researchgate.net This can manifest as a decrease in the orthorhombicity, which is a measure of the difference between the 'a' and 'b' lattice parameters. The lattice parameters themselves show a non-monotonous variation with zinc doping.
Table 3: Lattice Parameters of YBa₂(Cu₁₋ₓZnₓ)₃O₇₋δ for different Zn concentrations (x)
| Zinc Concentration (x) | a (Å) | b (Å) | c (Å) |
| 0.00 | 3.8136 | 3.8826 | 11.6805 |
| 0.01 | 3.8108 | 3.8830 | 11.6792 |
| 0.02 | 3.8215 | 3.8836 | 11.6804 |
| 0.03 | 3.8136 | 3.8838 | 11.6749 |
| 0.04 | 3.8176 | 3.8846 | 11.6698 |
Theoretical and Computational Materials Science Approaches
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of material properties and processes at the atomic scale.
While specific MD simulation studies focused exclusively on the binary Yttrium-Zinc system are not widely reported in the literature, the methodology is highly applicable. The foundation of any MD simulation is the interatomic potential, which describes the forces between atoms. For the Y-Zn system, suitable potentials would need to be developed or adapted to accurately model the interactions between Yttrium and Zinc atoms. The National Institute of Standards and Technology (NIST) Interatomic Potentials Repository includes potentials for pure Yttrium and pure Zinc, which could serve as a starting point for the development of a binary Y-Zn potential.
MD simulations have been successfully applied to ternary systems containing both Yttrium and Zinc, such as Mg-Y-Zn alloys. For instance, ab-initio MD simulations have been used to investigate the chemical environment and structural ordering in liquid Mg-rich Mg-Y-Zn systems to understand the formation mechanism of Long-Period Stacking Ordered (LPSO) structures. sciopen.com These studies reveal strong attractive interactions that contribute to atomic clustering, providing insights into the origins of microstructural features. sciopen.com
The application of MD to the Y-Zn system could elucidate various phenomena:
Solidification and Phase Transformation: Simulating the cooling of liquid Y-Zn alloys to observe the nucleation and growth of different intermetallic phases.
Mechanical Properties: Predicting elastic constants, deformation mechanisms (like slip and twinning), and fracture behavior of Y-Zn compounds.
Diffusion: Calculating diffusion coefficients of Yttrium and Zinc atoms, which is crucial for understanding homogenization, precipitation, and creep processes.
First-principles molecular dynamics, which uses quantum mechanical calculations to determine interatomic forces, has been employed to study the structural and mechanical properties of YM2 (where M can be Zn) Laves phases. cerist.dz Such studies provide fundamental data on structural stability and mechanical properties without relying on empirical potentials. cerist.dz
Computational Thermodynamics and CALPHAD Modeling
Computational thermodynamics, particularly the CALPHAD (CALculation of PHAse Diagrams) method, is a critical tool for understanding the thermodynamic properties and phase equilibria of multicomponent systems. nist.gov The CALPHAD approach relies on thermodynamic databases developed by assessing experimental data and theoretical calculations to model the Gibbs energy of each phase in a system.
The Yttrium-Zinc binary system has been the subject of thermodynamic assessment using the CALPHAD method. These assessments are based on experimental data from techniques like thermal analysis, metallography, and vapor pressure measurements. The primary goal is to establish the phase boundaries and determine the standard free energy, enthalpy, and entropy of formation for the various intermetallic compounds present in the system. sciopen.comaip.org
Several intermetallic compounds have been identified and characterized in the Y-Zn system. The Gibbs energy of formation for these compounds has been investigated, leading to a comprehensive thermodynamic description of the binary system. aip.org Some of the key intermetallic phases in the Y-Zn system are listed in the table below, along with their melting behavior.
| Compound | Stoichiometric Formula | Melting Point (°C) | Melting Behavior |
| YZn | YZn | 1105 | Congruent |
| YZn₂ | YZn₂ | 1080 | Congruent |
| Y₂Zn₁₇ | YZn₈.₅ | 890 | Congruent |
| YZn₃ | YZn₃ | 905 | Peritectic |
| Y₃Zn₁₁ | YZn₃.₆₇ | 896 | Peritectic |
| Y₁₃Zn₅₈ | YZn₄.₄₆ | 882 | Peritectic |
| YZn₆ | YZn₆ | 872 | Peritectic |
| YZn₁₂ | YZn₁₂ | 685 | Peritectic |
This table is generated based on data reported in the literature. aip.org
The thermodynamic modeling of the Y-Zn system allows for the calculation of the phase diagram, which is a graphical representation of the stable phases at different temperatures and compositions. The optimized Y-Zn phase diagram has been established based on critical evaluation of available experimental data. aip.org Furthermore, thermodynamic properties such as the enthalpy and Gibbs free energy of formation have been determined for the intermetallic compounds.
Below is a table summarizing the standard free energy and enthalpy of formation for selected Y-Zn compounds at 500°C (773 K).
| Compound | Standard Free Energy of Formation at 500°C (kcal/mole) | Standard Enthalpy of Formation (kcal/mole) |
| YZn | -18.090 | -24.050 |
| YZn₂ | -28.740 | -39.540 |
| YZn₃ | -36.200 | -51.300 |
| Y₃Zn₁₁ | -112.500 | -159.200 |
| Y₁₃Zn₅₈ | -454.000 | -647.000 |
| YZn₆ | -48.500 | -71.200 |
| Y₂Zn₁₇ | -82.600 | -123.000 |
| YZn₁₂ | -53.430 | -92.080 |
This table presents data derived from thermodynamic assessments of the Y-Zn system. sciopen.com
The CALPHAD approach is particularly valuable for predicting phase equilibria in higher-order systems. The thermodynamic description of the binary Y-Zn system is a fundamental component for developing databases for ternary and quaternary alloys, such as the technologically important Mg-Y-Zn system. aip.org
Nuclear Reaction Cross Section Calculations (e.g., TALYS, EMPIRE codes for Yttrium and Zinc Targets)
Understanding the interaction of neutrons with Yttrium and Zinc is crucial for applications in nuclear technology, such as fusion reactors where these elements may be used as structural materials or monitors. sciopen.com Nuclear reaction cross sections, which quantify the probability of a specific nuclear reaction occurring, are essential data for these applications.
Theoretical model codes like TALYS and EMPIRE are widely used to calculate nuclear reaction cross sections when experimental data is scarce or unavailable. These codes are based on various nuclear reaction models, including the optical model, pre-equilibrium models, and the Hauser-Feshbach statistical model.
Several studies have focused on measuring and calculating neutron-induced reaction cross sections for both Yttrium and Zinc targets. For instance, cross sections for reactions such as (n, 2n), (n, p), and (n, α) have been investigated at specific neutron energies, like 14.77 MeV. sciopen.com The experimental results are often compared with the predictions from TALYS and EMPIRE codes, as well as with evaluated nuclear data libraries like TENDL, JENDL, and ENDF/B. sciopen.com
The table below shows a comparison of measured cross sections with calculated values from TALYS-1.96 and EMPIRE-3.2.3 for various reactions on Yttrium and Zinc isotopes at a neutron energy of 14.77 ± 0.17 MeV.
| Target Isotope | Reaction | Measured Cross Section (mb) | TALYS-1.96 Calculation (mb) | EMPIRE-3.2.3 Calculation (mb) |
| ⁸⁹Y | (n, 2n)⁸⁸Y | 871 ± 46 | 903 | 908 |
| ⁸⁹Y | (n, p)⁸⁹Sr | 15.1 ± 1.2 | 16.5 | 16.2 |
| ⁸⁹Y | (n, α)⁸⁶Rb | 4.8 ± 0.4 | 5.2 | 5.1 |
| ⁶⁴Zn | (n, p)⁶⁴Cu | 196 ± 11 | 205 | 201 |
| ⁶⁶Zn | (n, 2n)⁶⁵Zn | 752 ± 41 | 780 | 775 |
| ⁶⁷Zn | (n, p)⁶⁷Cu | 68 ± 5 | 72 | 70 |
| ⁶⁸Zn | (n, α)⁶⁵Ni | 12.3 ± 0.9 | 13.1 | 12.8 |
This table is compiled from data presented in a study on neutron-induced nuclear reaction cross sections. sciopen.com
These codes are not only used for comparison with experimental data but also for predicting excitation functions, which show how the cross section of a reaction varies with the energy of the incident particle. For example, the nuclear model codes ALICE-IPPE, EMPIRE 3.2, and TALYS 1.9 have been used to analyze the excitation functions of deuteron- and proton-induced reactions on ⁸⁹Y targets for the production of the medical radioisotope ⁸⁹Zr. aip.org Such calculations are vital for optimizing the production of radioisotopes and for estimating the yield of potential impurities. aip.org
The reliability of these computational codes is continuously assessed by comparing their outputs with new experimental data, leading to refinements in the underlying nuclear models and their parameters.
Advanced Characterization Techniques in Yttrium Zinc Research
Structural Characterization Methods
Structural characterization provides foundational insights into the atomic arrangement and phase composition of yttrium-zinc materials. These methods are crucial for identifying the various intermetallic compounds that can form within the Y-Zn system and for understanding their crystallographic nature.
X-ray Diffraction (XRD) and Powder Diffraction
X-ray Diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials, including the various intermetallic compounds found in the yttrium-zinc system. By directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams, researchers can deduce the crystal structure and lattice parameters of the constituent phases.
Powder diffraction, a specific application of XRD, is particularly useful for analyzing polycrystalline samples. This method has been employed to confirm the hexagonal wurtzite structure of yttrium-doped ZnO nanoparticles. The analysis of the diffraction peaks also allows for the calculation of crystallite size using the Debye-Scherrer equation. Studies on ZnO nanoparticles have shown that distinct, strong peaks correspond to the wurtzite structure, and the absence of other significant peaks can confirm the purity of the sample.
The precision of XRD allows for the determination of lattice parameters. For example, in yttrium-doped ZnO thin films, all films, regardless of doping concentration, have been shown to exhibit a preferred (002) orientation, indicating textured growth. The variation of the c-axis lattice constant, as determined by XRD, can suggest the successful incorporation of Y³⁺ ions into the ZnO lattice, either by replacing Zn²⁺ ions at lattice sites or by occupying interstitial positions.
| Compound/Alloy System | Identified Phases | Crystal Structure | Key XRD Findings |
| Mg-Y-Zn Alloys | α-Mg, X-phase, W-phase (Mg3Zn3Y2) | Face-centered cubic (W-phase) | Phase composition depends on Y/Zn ratio. |
| Yttrium-doped ZnO (YxZn1-xO) | ZnO, Secondary Y-phases | Hexagonal Wurtzite (ZnO) | Formation of secondary phases with increased Y content. |
| Y-doped ZnO Nanoparticles | ZnO | Hexagonal Wurtzite | Confirmation of crystalline structure and purity. |
| Y-doped ZnO Thin Films | ZnO | Hexagonal Wurtzite | Preferred (002) orientation; lattice parameter changes indicate Y incorporation. |
Electron Microscopy (Scanning Electron Microscopy (SEM), High-Resolution Transmission Electron Microscopy (HR-TEM), Field Emission Scanning Electron Microscopy (FE-SEM))
Electron microscopy techniques are vital for visualizing the microstructure and morphology of yttrium-zinc compounds at high magnifications, providing direct observational evidence that complements the crystallographic data from XRD.
Scanning Electron Microscopy (SEM) is frequently used to examine the surface topography and phase distribution in Y-Zn alloys. In as-cast Mg-Zn-Y-Nd alloys, SEM analysis, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), helps to distinguish between different intermetallic phases based on their morphology and composition. For example, the W-phase (Mg3Zn3Y2) can appear in a eutectic or large block form, while the I-phase (an icosahedral quasicrystal phase) may precipitate around it. In Sn-9Zn-xY solder alloys, SEM reveals that the addition of yttrium refines the microstructure, changing the shape of the Zn-rich phase from coarse rods to smaller, more uniformly distributed strips within the β-Sn matrix.
High-Resolution Transmission Electron Microscopy (HR-TEM) allows for imaging at the atomic scale, enabling the direct visualization of crystal lattices and defects. HR-TEM is a powerful tool for studying the fine structural details of materials like yttrium-zinc compounds. It can resolve individual atoms within a crystal, providing insights into atomic arrangements and imperfections. In the study of Mg-Zn-Y alloys, TEM electron diffraction has been used to determine the crystal structure of fine, dispersed cubic phases, confirming a face-centered cubic structure for some precipitates. Furthermore, HR-TEM has been instrumental in observing long-period stacking ordered (LPSO) structures, such as 18R and 14H, in Mg-Y-Zn alloys.
Field Emission Scanning Electron Microscopy (FE-SEM) provides significantly higher resolution and greater depth of field at low accelerating voltages compared to conventional SEM. This makes it ideal for imaging nanoscale features. In the study of yttrium-doped ZnO thin films, FE-SEM images have shown that yttrium doping has a significant influence on the surface morphology. The particle size in these films can be in the range of tens of nanometers, and they may exhibit agglomeration and irregular shapes. FE-SEM is also used to observe the cross-section of films, providing information on their thickness and layered structure.
| Technique | Application in Y-Zn Research | Typical Observations |
| SEM | Microstructure and phase analysis of alloys. | Phase distribution (e.g., eutectic and blocky W-phase), refinement of Zn-rich phases with Y addition. |
| HR-TEM | Atomic-scale imaging and crystal structure determination. | Direct imaging of crystal lattices, identification of LPSO structures (18R, 14H), analysis of fine precipitates. |
| FE-SEM | High-resolution surface and nanoparticle imaging. | Nanoscale surface morphology of thin films, agglomeration of nanoparticles, cross-sectional analysis. |
Metallographic Studies
Metallography involves the preparation and examination of the microstructure of metals and alloys, often using optical microscopy. This technique provides a macroscopic to microscopic overview of the grain structure, phase distribution, and presence of defects, which are crucial for understanding the mechanical properties of yttrium-zinc alloys.
In the investigation of the Y-Zn phase diagram, metallographic analysis has been a key method, alongside thermal analysis and XRD, to establish phase boundaries. For instance, studies have identified several intermetallic compounds, such as YZn, YZn₂, Y₂Zn₁₇, YZn₃, YZn₅, YZn₆, and YZn₁₂, and determined their melting and peritectic reaction temperatures. Metallographic examination of furnace-cooled alloys has revealed the presence of different phases and eutectic structures. For example, a Y-23.2 wt% Zn alloy shows a clear eutectic microstructure. Annealing treatments followed by metallographic observation can show changes in the microstructure, such as the elimination of unreacted zinc in YZn₁₁ and Y₂Zn₁₇ alloys. The use of specific etchants, like Nital, is often required to reveal the grain boundaries and different phases for microscopic examination.
Spectroscopic Analysis Techniques
Spectroscopic techniques probe the interaction of electromagnetic radiation with yttrium-zinc materials to provide information about their chemical bonding and vibrational modes. These methods are complementary to structural characterization, offering insights into the local atomic environment and the presence of specific functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
In the context of yttrium-zinc research, particularly with yttrium-doped zinc oxide, FTIR is used to identify the vibrational modes of chemical bonds. The FTIR spectra of both undoped and yttrium-doped ZnO nanoparticles typically show a strong absorption peak in the lower wavenumber region, which is attributed to the Zn-O stretching vibration mode. For instance, a prominent peak around 472 cm⁻¹ is characteristic of the Zn-O bond. In studies of Mg-Zn ferrites substituted with yttrium (Mg₀.₅Zn₀.₅YₓFe₂₋ₓO₄), FTIR has been used to study the effect of Y³⁺ substitution on the structural properties. The presence of absorption bands around 3400-3500 cm⁻¹ and 1650 cm⁻¹ in some samples can be attributed to the O-H stretching and bending vibrations of absorbed water molecules. The intensity and broadness of these peaks can change with doping, potentially indicating distortions in the crystal structure.
| Sample Type | Wavenumber (cm⁻¹) | Assignment |
| Y-doped ZnO Nanoparticles | ~472 | Zn-O stretching vibration |
| Y-doped ZnO Nanoparticles | 3400-3500 | O-H stretching (absorbed water) |
| Y-doped ZnO Nanoparticles | ~1650 | O-H bending (absorbed water) |
| Bismuth and Zinc co-doped Yttrium Oxide | ~600 | Y-O stretching mode |
| Bismuth and Zinc co-doped Yttrium Oxide | ~1020 | Zn-O stretching and deformation |
Raman Spectroscopy
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.
For yttrium-zinc compounds, particularly yttrium-doped ZnO, Raman spectroscopy is a sensitive tool for probing the crystal structure and the presence of defects. The wurtzite structure of ZnO has several characteristic Raman active phonon modes, including the E₂(high) and A₁(LO) modes. The E₂(high) mode, typically observed around 437 cm⁻¹, is very sensitive to the crystallinity of the ZnO lattice. In yttrium-doped ZnO thin films, the observation of allowed Raman modes confirms the formation of the crystalline wurtzite structure.
Shifts in the positions of these Raman peaks can provide information about stress within the material. For example, a shift in the E₂(high) mode can indicate the presence of compressive or tensile stress, which may be caused by the incorporation of yttrium into the ZnO lattice. The intensity of certain peaks can also be related to defects. For instance, an intense E₁(LO) peak (around 587 cm⁻¹) has been associated with oxygen deficiency in ZnO films. The appearance of new or altered peaks in the Raman spectra of doped samples can also signify the successful incorporation of the dopant and the resulting changes in the local vibrational environment.
| Sample Type | Wavenumber (cm⁻¹) | Raman Mode Assignment | Interpretation |
| Pure ZnO Thin Film | ~433 | E₂(high) | Characteristic of wurtzite ZnO structure |
| Pure ZnO Thin Film | ~568 | A₁(LO) | Longitudinal optical phonon mode |
| Pure ZnO Thin Film | ~587 | E₁(LO) | Associated with oxygen deficiency |
| Y-doped ZnO Thin Films | Shift in E₂(high) | - | Indicates presence of stress due to Y incorporation |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of yttrium-zinc research, XPS is instrumental in confirming the incorporation of yttrium into the zinc oxide lattice and determining the chemical states of both yttrium and zinc.
When analyzing yttrium-doped zinc oxide (Y-doped ZnO), XPS spectra typically reveal the characteristic peaks of zinc, oxygen, and yttrium. The high-resolution spectrum of the Y 3d region shows well-resolved spin-orbit components (3d₅/₂ and 3d₃/₂), which can be used to identify the chemical state of yttrium. For instance, in yttrium oxide (Y₂O₃), the Y 3d₅/₂ peak is observed at a binding energy of approximately 157.7 eV. The presence of yttrium within the ZnO matrix can be confirmed by the appearance of these Y 3d peaks in the XPS spectrum of the doped material. osti.gov
Similarly, the Zn 2p spectrum exhibits a spin-orbit doublet (2p₃/₂ and 2p₁/₂) with binding energies around 1021.7 eV and 1044.8 eV, respectively, for Zn²⁺ in a tetrahedral oxygen environment. wikipedia.org Shifts in these binding energies can indicate changes in the chemical environment of the zinc atoms upon yttrium doping. The O 1s spectrum is also of significant interest, as it can reveal the presence of different oxygen species, such as lattice oxygen, oxygen vacancies, and hydroxyl groups, which play a crucial role in the material's properties.
Depth profiling analysis using XPS can also be employed to understand the distribution of yttrium within a thin film of zinc oxide, confirming its presence not only at the surface but also within the bulk of the material. osti.gov
Table 1: Representative XPS Binding Energies for Elements in Yttrium-Zinc Oxide Systems
| Element | Orbital | Binding Energy (eV) | Compound/State |
|---|---|---|---|
| Yttrium (Y) | 3d₅/₂ | ~157.7 | Y₂O₃ |
| Zinc (Zn) | 2p₃/₂ | ~1021.7 | ZnO |
| Oxygen (O) | 1s | ~530.2 | ZnO (lattice) |
| Oxygen (O) | 1s | ~531.5 | Oxygen Vacancies |
| Oxygen (O) | 1s | ~532.4 | Hydroxyl Groups |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. In the study of yttrium-zinc compounds, particularly yttrium-doped zinc oxide, UV-Vis spectroscopy is primarily used to determine the optical band gap and assess the material's transparency.
Pure zinc oxide is a wide-bandgap semiconductor and typically exhibits a sharp absorption edge in the UV region, corresponding to its band gap of approximately 3.37 eV. mdpi.com The introduction of yttrium as a dopant can modify the electronic structure of ZnO, leading to changes in the optical band gap. Research has shown that with increasing yttrium concentration in ZnO, the absorption edge can shift. mtak.hu Some studies report a blueshift (an increase in the band gap), while others have observed a redshift (a decrease in the band gap), depending on the synthesis method and doping concentration. mtak.huresearchgate.net
The shift in the absorption edge is often attributed to the Burstein-Moss effect, where the filling of the conduction band with charge carriers from the dopant leads to an increase in the apparent band gap. Conversely, the formation of defect states within the band gap due to doping can lead to a decrease in the measured band gap energy. Y-doped ZnO materials generally maintain high transparency in the visible region, a crucial property for applications such as transparent conducting oxides. mtak.hu
Table 2: Optical Band Gap of Yttrium-Doped Zinc Oxide at Different Doping Concentrations
| Yttrium Concentration (at.%) | Optical Band Gap (eV) | Observed Shift |
|---|---|---|
| 0 | ~3.28 | - |
| 1 | ~3.29 | Blueshift |
| 3 | ~3.30 | Blueshift |
| 5 | ~3.31 | Blueshift |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) Spectroscopy is a non-destructive technique that provides information about the electronic transitions and defect states in a material. When a material absorbs photons, electrons are excited to higher energy states. The subsequent relaxation of these electrons back to lower energy states can result in the emission of light, which is measured in PL spectroscopy.
For yttrium-doped zinc oxide, the PL spectrum typically exhibits two main emission regions: a near-band-edge (NBE) emission in the UV region and deep-level emissions (DLE) in the visible range. researchgate.net The NBE emission, usually centered around 380-400 nm, is attributed to the recombination of free excitons and is an indicator of the crystalline quality of the material. researchgate.netnih.gov
The DLE, which can appear as a broad band in the green, yellow, or orange part of the spectrum, is associated with intrinsic defects such as oxygen vacancies, zinc interstitials, and other impurities. nih.gov The intensity and position of these DLE peaks provide valuable information about the type and concentration of defects in the ZnO lattice.
The introduction of yttrium can significantly influence the PL spectrum. Many studies have reported an enhancement of the UV emission intensity and a suppression of the visible deep-level emissions upon yttrium doping. researchgate.net This is often interpreted as a reduction in the concentration of non-radiative defect centers, leading to more efficient excitonic recombination. The position of the NBE peak may also exhibit a slight shift with yttrium doping, which can be correlated with changes in the band gap energy. researchgate.net
Table 3: Photoluminescence Emission Peaks in Yttrium-Doped Zinc Oxide
| Emission Type | Wavelength Range (nm) | Origin | Effect of Yttrium Doping |
|---|---|---|---|
| Near-Band-Edge (NBE) | 380 - 400 | Excitonic Recombination | Intensity often enhanced |
| Violet Emission | 410 - 440 | Zinc Interstitials (Zni) | Can be suppressed |
| Green Emission | 500 - 550 | Oxygen Vacancies (Vo) | Often suppressed |
| Yellow/Orange Emission | 570 - 620 | Interstitial Oxygen (Oi) | Often suppressed |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Yttrium Oxyhydrides
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei in solid materials. In the research of yttrium-containing compounds, particularly yttrium oxyhydrides, multi-nuclear NMR, including ¹H and ⁸⁹Y, provides detailed structural information that is often inaccessible by other methods. wikipedia.orgresearchgate.net
¹H MAS NMR is used to study the local environments and dynamics of hydrogen in yttrium oxyhydrides. wikipedia.org The ¹H chemical shifts are sensitive to the metal-hydride distances and the coordination of hydrogen atoms. wikipedia.org In yttrium oxyhydride thin films, ¹H NMR has revealed the presence of multiple hydrogen species with different mobilities. A key finding in photochromic yttrium oxyhydrides is the observation of a highly mobile hydrogen species that disappears upon illumination with light and reappears in the dark, suggesting a direct role of hydrogen mobility in the photochromic effect.
⁸⁹Y solid-state NMR, although more challenging due to the low gyromagnetic ratio and long relaxation times of the ⁸⁹Y nucleus, offers direct insight into the yttrium local environment. wikipedia.org The ⁸⁹Y chemical shifts are sensitive to the coordination number and the nature of the surrounding anions (e.g., O²⁻ vs. H⁻). wikipedia.org In yttrium oxyhydrides, ⁸⁹Y NMR, often in combination with ¹H-⁸⁹Y correlation experiments, has been used to identify different yttrium sites and to reveal sample heterogeneities, such as the presence of hydride-rich and hydride-poor domains. wikipedia.org
Table 4: Nuclei and Their Applications in Solid-State NMR of Yttrium Oxyhydrides
| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |
|---|---|---|
| ¹H | 0 - 10 | Hydrogen local environments, mobility, and proximity to other nuclei. |
| ⁸⁹Y | -50 to 400 | Yttrium coordination environment, nature of neighboring anions, and structural heterogeneity. |
| ¹⁷O | 200 - 1000 | Oxygen local environments, identification of oxides vs. hydroxides. |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are vital for characterizing the thermal stability, phase transitions, and decomposition of yttrium-zinc compounds.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. Endothermic or exothermic events in the sample, such as phase transitions, melting, or decomposition, result in a temperature difference that is detected by the DTA instrument.
In the study of the yttrium-zinc binary system, DTA has been instrumental in establishing the phase diagram. The DTA curves for various Y-Zn alloy compositions show distinct thermal arrests (peaks) corresponding to phase transitions. The Y-Zn phase diagram is characterized by several intermetallic compounds and eutectic and peritectic reactions.
For example, DTA has been used to determine the congruent melting points of compounds such as YZn, YZn₂, and Y₂Zn₁₇, as well as the temperatures of peritectic reactions for compounds like YZn₃, YZn₄, YZn₅, and YZn₁₂. The technique also identifies the eutectic temperatures in the system. Furthermore, DTA can detect solid-state phase transformations, such as the allotropic transformation of the YZn₂ phase.
Table 5: Thermal Events in the Yttrium-Zinc System Determined by DTA
| Event Type | Temperature (°C) | Composition (wt.% Zn) | Phases Involved |
|---|---|---|---|
| Eutectic | 875 | 23.2 | L ↔ Y + YZn |
| Congruent Melting | 1105 | 42.4 | YZn ↔ L |
| Eutectic | 1015 | 51 | L ↔ YZn + YZn₂ |
| Congruent Melting | 1080 | 59.5 | YZn₂ ↔ L |
| Peritectic | 905 | - | L + YZn₂ ↔ YZn₃ |
| Peritectic | 895 | - | L + YZn₃ ↔ YZn₄ |
| Eutectic | 865 | 82 | L ↔ YZn₅ + Y₂Zn₁₇ |
| Peritectic | 685 | - | L + Y₂Zn₁₇ ↔ YZn₁₂ |
Thermogravimetric-Differential Scanning Calorimetry (TG-DSC)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. When combined as TG-DSC, these techniques provide simultaneous information about mass changes and the corresponding energetic processes.
While specific TG-DSC studies on yttrium-zinc intermetallic compounds are not extensively reported in the reviewed literature, the technique is widely applied to characterize the thermal decomposition of precursors used to synthesize yttrium-zinc oxides or related materials. For instance, TG-DSC can be used to study the decomposition of zinc-containing precursors like zinc acetate (B1210297) or zinc nitrate (B79036). wikipedia.org The TGA curve would show mass loss steps corresponding to the removal of water, organic ligands, or nitrates, while the DSC curve would indicate whether these processes are endothermic or exothermic.
Similarly, the thermal behavior of yttrium-containing precursors, such as yttrium salts or hydroxides, can be analyzed to determine the temperature at which they convert to yttrium oxide. In the synthesis of Y-doped ZnO, TG-DSC would be crucial for determining the appropriate calcination temperature to ensure the complete decomposition of precursors and the formation of the desired crystalline phase. For example, studies on zinc acetate precursor show decomposition between 110-350 °C, with the release of various gaseous products. wikipedia.org Zinc sulfate (B86663) is stable up to 680 °C before decomposing to ZnO at higher temperatures. Understanding the thermal stability of the individual components is a prerequisite for interpreting the behavior of the mixed yttrium-zinc system.
Electrical and Electrochemical Characterization Methods
The comprehensive understanding of yttrium-zinc (Y-Zn) alloys necessitates a suite of advanced characterization techniques to elucidate their electrical and electrochemical properties. These methods are crucial for evaluating their potential in various applications, from electronic components to high-temperature electrochemical processes. This section details the application of electrical resistivity, thermopower measurements, impedance spectroscopy, and specific electrochemical studies in the context of Y-Zn research.
Electrical Resistivity Measurements
Electrical resistivity is a fundamental property that provides insights into the electron transport mechanisms within a material. For Y-Zn intermetallic compounds, resistivity measurements as a function of temperature can reveal information about electron-phonon scattering, magnetic ordering, and the presence of defects.
While specific data for the electrical resistivity of binary Y-Zn compounds is not extensively available in publicly accessible literature, studies on similar zinc-containing intermetallic alloys provide valuable context. For instance, research on complex metallic alloys like δ-FeZn10 demonstrates that the electrical resistivity can exhibit non-typical metallic behavior, such as a maximum at a specific temperature, which is attributed to the transition from ballistic to diffusive electron motion in systems with weak electronic band dispersion. researchgate.net In other related systems, such as Sn-Zn-In alloys, the electrical resistivity is influenced by the concentration of the constituent elements and the resulting microstructure. researchgate.net For example, the electrical resistivity of Sn-Zn-In alloys is generally in the range of 10-15 µΩ·cm at room temperature. researchgate.net It is anticipated that Y-Zn intermetallic compounds would exhibit resistivity values characteristic of metallic systems, with the specific values depending on the crystal structure and stoichiometry of the compound.
| Alloy System | Composition | Temperature (K) | Electrical Resistivity (µΩ·cm) | Reference |
|---|---|---|---|---|
| Sn-Zn-In | Sn-8.8Zn-4.0In | 298 | ~12 | researchgate.net |
| Sn-Pb (for comparison) | Sn-37Pb | 298 | ~12.8 | researchgate.net |
| δ-FeZn₁₀ | - | 300 | ~250 | researchgate.net |
Thermopower Measurements
Thermopower, or the Seebeck coefficient, measures the voltage generated across a material in response to a temperature gradient. It is a sensitive probe of the electronic density of states near the Fermi level and can provide information about the dominant charge carrier type (electrons or holes).
Direct thermopower measurements for binary Y-Zn compounds are not readily found in the literature. However, research on the closely related YbZn₁₁ intermetallic compound offers significant insights. rsc.org YbZn₁₁ exhibits a Gaussian-like density of states near its Fermi level, which is a favorable feature for achieving a high thermoelectric power factor. rsc.org The Seebeck coefficient of YbZn₁₁ is reported to be low, but efforts to improve it through aluminum substitution have shown promise, increasing the Seebeck coefficient by an order of magnitude without significantly compromising electrical or thermal conductivity. rsc.org Studies on doped zinc oxide (ZnO) also provide context, where the Seebeck coefficient can be tuned by introducing various dopants, although these are semiconducting materials rather than metallic alloys. researchgate.netresearchgate.net For Y-Zn alloys, the thermopower is expected to be metallic in nature, with the sign and magnitude of the Seebeck coefficient being dependent on the specific electronic band structure of the intermetallic phases present.
| Material | Doping/Composition | Temperature (K) | Seebeck Coefficient (μV/K) | Reference |
|---|---|---|---|---|
| YbZn₁₁₋ₓAlₓ | x = 0.3, 0.4 | ~100 | - | rsc.org |
| ZnO | Undoped | - | ~220 | researchgate.net |
| ZnO | Al-doped | - | Varies with doping | researchgate.net |
Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrochemical properties of materials and their interfaces. By applying a small sinusoidal AC voltage or current over a wide range of frequencies, the impedance of the system can be measured. This technique is particularly useful for investigating corrosion mechanisms, electrode kinetics, and the properties of passive films.
While there is a lack of specific EIS studies on Y-Zn alloys, research on the corrosion behavior of other zinc alloys provides a framework for how this technique would be applied. researchgate.netresearchgate.net For instance, EIS is used to investigate the resistance of alloys to corrosion in various environments. researchgate.net The resulting Nyquist or Bode plots can be modeled with equivalent electrical circuits to extract parameters such as solution resistance, charge transfer resistance, and the capacitance of the electrochemical double layer. In the context of Y-Zn alloys, EIS could be employed to study their corrosion resistance in different media, the stability of any passivating oxide layers that may form, and the kinetics of electrochemical reactions occurring at the alloy surface. For example, in studies of Zn-Mg-Y alloys, EIS has been used to evaluate their corrosion properties in simulated body fluid. researchgate.net
Electrochemical Studies of Yttrium and Yttrium-Zinc Alloys
Electrochemical studies, particularly in molten salt electrolytes, are crucial for determining the thermodynamic properties of Y-Zn alloys and for developing electrochemical extraction and refining processes. Electromotive force (EMF) measurements of galvanic cells are a primary method used in this area.
Research has been conducted on the electrochemical behavior of yttrium and Y-Zn alloys in fused LiCl-KCl eutectic melts. mdpi.com By measuring the EMF of a cell of the type Y(s) | YCl₃ + LiCl-KCl (eutectic) | Y-Zn alloy, the thermodynamic properties of the Y-Zn system can be determined. mdpi.com These studies allow for the calculation of the Gibbs free energy, enthalpy, and entropy of formation for various Y-Zn intermetallic compounds. For example, such measurements have been used to determine the thermodynamic properties of the YZn₁₂ compound. mdpi.com Furthermore, electrochemical techniques like cyclic voltammetry, square wave voltammetry, and chronopotentiometry are employed to investigate the co-reduction of yttrium and zinc ions to form intermetallic compounds on an inert electrode. researchgate.net These studies are fundamental for designing processes for the electrochemical synthesis of Y-Zn alloys.
| System | Electrolyte | Temperature Range (°C) | Measured Properties/Observations | Reference |
|---|---|---|---|---|
| Y/Y-Zn Alloy | LiCl-KCl Eutectic | 450-570 | EMF measurements to determine thermodynamic properties of YZn₁₂. | mdpi.com |
| Y(III) and Zn(II) | LiCl-KCl-ZnCl₂-YCl₃ | - | Formation of Y-Zn intermetallics by co-reduction. | researchgate.net |
Research Directions and Emerging Applications
Yttrium-Zinc Systems in Advanced Functional Materials Research
The versatile electronic and optical properties of yttrium-zinc compounds make them ideal candidates for a range of advanced functional materials. Current research is focused on harnessing these properties for applications in photocatalysis, transparent conducting oxides, display technologies, high-frequency electronics, and superconductivity.
Yttrium-doped zinc oxide (ZnO) and zinc sulfide (ZnS) are at the forefront of research for photocatalytic applications. The introduction of yttrium into the crystal lattice of these materials can significantly enhance their efficiency in degrading organic pollutants under light irradiation.
In the case of yttrium-doped ZnO nanoparticles, studies have shown that the doping process can reduce the particle size and the band gap energy. chalcogen.ro For instance, a 4 mol% yttrium doping in ZnO has been found to yield a maximum degradation efficiency of 61.19% for methylene blue dye under UV irradiation. chalcogen.rorenovables.blog This improvement is attributed to the synergistic effect of a smaller particle size, which increases the surface-to-volume ratio, and a reduced band gap, which allows for the absorption of a broader spectrum of light. chalcogen.ro Hydrothermally synthesized yttrium-doped ZnO nanorods have also demonstrated enhanced photocatalytic activity, with a 3% doping concentration achieving a 97% photodegradation efficiency of methylene blue, a significant increase from the 22% efficiency of undoped ZnO nanorods. scispace.com Similarly, yttrium-doped ZnO thin films have shown remarkable photocatalytic performance, with a 3.9 wt.% doped film achieving 100% degradation of methylene blue within 80 minutes. researchgate.net
Yttrium doping also influences the optical properties of zinc sulfide nanoparticles. researchgate.net Research has demonstrated that yttrium doping can affect the emission properties, initially enhancing the band edge emission by occupying zinc vacancies and then suppressing it at higher concentrations as yttrium ions move to interstitial sites. researchgate.net This tunable luminescence, along with a reduction in the band gap from 3.97 eV to 3.75 eV with increasing yttrium concentration, suggests the potential of yttrium-doped ZnS as a photocatalyst. researchgate.netbohrium.comiaea.org The enhanced photocatalytic activity in these materials is often attributed to the generation of more active charge carriers and increased light sensitivity in the visible region. scispace.com
Table 1: Photocatalytic Efficiency of Yttrium-Doped Zinc Oxide
| Yttrium Doping Concentration | Material Form | Target Pollutant | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| 4 mol% | Nanoparticles | Methylene Blue | 61.19 | chalcogen.rorenovables.blog |
| 3% | Nanorods | Methylene Blue | 97 | scispace.com |
| 3.9 wt.% | Thin Film | Methylene Blue | 100 | researchgate.net |
| 1% | Nanorods | Methylene Blue | 71 | scispace.com |
| 5% | Nanorods | Methylene Blue | 82 | scispace.com |
Yttrium-doped zinc oxide is a promising material for transparent conducting oxides (TCOs), which are essential components in optoelectronic devices such as solar cells and flat-panel displays. ucm.esaip.org The goal is to develop TCOs that are abundant, low-cost, and high-performance. researchgate.net Doping ZnO with yttrium can significantly improve its electrical conductivity without compromising its high optical transparency in the visible region. pwr.edu.pl
The introduction of yttrium into the ZnO lattice can increase the number of charge carriers, thereby enhancing conductivity. ucm.es For instance, yttrium-doped ZnO thin films prepared by the sol-gel method have shown a decrease in resistivity by two orders of magnitude compared to undoped films, achieving a low resistivity of 3.5 × 10⁻² Ω·cm with an average transmittance of 85%. pwr.edu.pl The choice of stabilizer in the sol-gel process, such as diethanolamine (B148213) (DEA), has been shown to be crucial in obtaining high-quality films with preferential c-axis orientation and improved electrical and optical properties. pwr.edu.pl Pulsed laser deposition of yttrium-doped ZnO has also yielded thin films with electrical resistivity in the order of ~10⁻⁴ Ω·cm, which is suitable for TCO applications. aip.org
Yttrium-zinc-based nanomaterials are being explored for their potential applications in display technologies, particularly as phosphors in light-emitting diodes (LEDs) and other display devices. colab.wsmdpi.com The photoluminescent properties of these materials can be tuned by controlling the dopant concentration and synthesis conditions.
Yttrium-doped ZnO nanoparticles synthesized via the hydrothermal method have shown potential for use in warm display technology. colab.ws The photoluminescence emission spectra of these nanoparticles exhibit peaks in the blue, green, and high-intensity red regions. colab.ws The Commission Internationale de I'Eclairage (CIE) coordinates of these emissions fall in the purplish-red region, and the average Correlated Color Temperature (CCT) value of 3595 K indicates their suitability as a nano phosphor material for warm displays. colab.ws The choice of yttrium as a dopant is advantageous due to its atomic radius being close to that of zinc, which facilitates the incorporation of yttrium ions into the ZnO lattice. researchgate.net
Yttrium Iron Garnet (YIG), with the chemical formula Y₃Fe₅O₁₂, is a synthetic garnet that is a key material in microwave and high-temperature electronic devices. stfc.ac.ukwikipedia.org Its unique combination of magnetic and dielectric properties, including a high Curie temperature of 560 K, makes it suitable for applications such as microwave filters, oscillators, and phase shifters. wikipedia.orgmdpi.com
YIG is a ferrimagnetic insulator with low magnetic damping, which is crucial for its use in microwave applications. mdpi.com Its properties can be further tailored by substituting yttrium or iron with other elements. For example, doping YIG with elements like Dysprosium, Tin, and Copper can enhance its magnetic and dielectric properties, leading to improved performance in microwave devices. acs.org The low dielectric losses of YIG make it a superior material compared to spinel-type ferrites in many high-frequency applications. mdpi.com Research into YIG nanoparticles is also active, with different synthesis methods like sol-gel and solid-state reactions being explored to control particle size and magnetic behavior for specific microwave device applications. aip.org
Yttrium plays a critical role in the field of high-temperature superconductivity. The discovery of yttrium-barium-copper-oxide (YBCO), a ceramic superconductor, was a significant breakthrough in materials science. renovables.blogrenovables.blog YBCO was one of the first materials found to exhibit superconductivity at a temperature above the boiling point of liquid nitrogen (77 K), which made its application more practical and cost-effective. renovables.blog
In YBCO superconductors, yttrium is a key component that helps to stabilize the orthorhombic crystal structure essential for its superconducting properties. sciencepg.com The precise stoichiometric ratio of the constituent elements is crucial, as even minor variations can significantly affect the critical temperature (Tc) and critical current density (Jc). sciencepg.com Research has shown that varying the yttrium concentration in YBCO can lead to a phase transition from an orthorhombic to a tetragonal structure, which can impact the superconducting properties. sciencepg.comsciencepublishinggroup.com An optimal yttrium concentration can lead to improved grain connectivity and denser materials, which are desirable for high-performance superconducting applications. sciencepg.comsciencepublishinggroup.com
More recently, research into yttrium superhydrides under high pressure has opened up new frontiers in the quest for room-temperature superconductors. arxiv.org Scientists have successfully synthesized various yttrium superhydrides, such as YH₄, YH₆, and YH₉, which exhibit superconductivity at remarkably high temperatures, albeit at extremely high pressures. arxiv.org For example, YH₆ has shown a superconducting transition temperature of 218 K at 165 GPa, and YH₉ has a transition temperature of 230 K at 300 GPa. arxiv.org
Table 2: Superconducting Transition Temperatures of Yttrium-Based Compounds
| Compound | Superconducting Transition Temperature (Tc) | Pressure | Reference |
|---|---|---|---|
| Yttrium-Barium-Copper-Oxide (YBCO) | ~92 K | Ambient | renovables.blogsciencepg.com |
| YH₄ | 82 K | 167 GPa | arxiv.org |
| YH₆ | 218 K | 165 GPa | arxiv.org |
| YH₉ | 230 K | 300 GPa | arxiv.org |
Future Outlook and Unexplored Research Areas
The future of yttrium-zinc systems in materials science is promising, with several unexplored research areas holding significant potential. Further investigation into the synergistic effects of co-doping yttrium with other elements in zinc-based compounds could lead to the development of even more efficient photocatalysts and TCOs. The exploration of novel synthesis methods for creating highly crystalline and defect-free yttrium-zinc nanomaterials could unlock new applications in quantum dots and advanced sensors.
In the realm of high-frequency electronics, the development of yttrium-iron-garnet-based composites and heterostructures could lead to the next generation of tunable microwave devices with enhanced performance characteristics. For superconductivity, the primary challenge remains the reduction of the extreme pressures required for high-temperature superconductivity in yttrium superhydrides, bringing them closer to practical applications. The investigation of polynary yttrium-based superhydrides may offer a pathway to achieving this goal.
High-Pressure Studies of Yttrium-Zinc Compounds
The application of high pressure serves as a powerful tool to synthesize novel materials and investigate the structural stability of existing compounds. In the yttrium-zinc system, high-pressure, high-temperature techniques have been successfully employed to synthesize single crystals of the intermetallic compound Y₂Zn₁₇. nii.ac.jp
In a notable study, single crystals of Y₂Zn₁₇ were synthesized from the elemental constituents by employing a modified Belt-type apparatus. The synthesis was carried out in a hexagonal boron nitride (h-BN) capsule under a pressure of 3.5 GPa and a temperature of 1700°C, followed by a controlled release of pressure. nii.ac.jp Structural analysis revealed that Y₂Zn₁₇ crystallizes in the hexagonal system with a Th₂Zn₁₇-type structure. nii.ac.jp
The investigation into the behavior of yttrium-zinc compounds under extreme pressures is a burgeoning field. Such studies are crucial for understanding the fundamental physics and chemistry of these materials, potentially leading to the discovery of new phases with enhanced properties. The use of high-pressure synthesis can overcome kinetic barriers present at ambient conditions, allowing for the formation of metastable or thermodynamically stable phases that would not otherwise be accessible.
Low-Temperature Phenomena in Yttrium-Zinc Systems
The behavior of materials at low temperatures is critical for a wide range of technological applications, from superconducting magnets to cryogenic electronics. While extensive research has been conducted on the low-temperature properties of ternary alloys incorporating yttrium and zinc, such as Mg-Y-Zn systems, detailed investigations into the intrinsic low-temperature phenomena of binary yttrium-zinc compounds are less common.
The study of properties such as magnetic susceptibility, specific heat, and electrical resistivity at cryogenic temperatures can reveal fundamental electronic and magnetic interactions within these intermetallic compounds. For instance, the presence of yttrium, a transition metal, in combination with zinc, a post-transition metal, can give rise to interesting magnetic behaviors or even superconductivity in some alloy systems. The investigation of these phenomena in stoichiometric Y-Zn compounds is a promising avenue for future research.
Understanding how the crystal structure and stoichiometry of different yttrium-zinc compounds influence their low-temperature behavior is essential for designing materials with specific functionalities. For example, the arrangement of atoms in the crystal lattice can dictate the nature of magnetic ordering or the electron-phonon coupling that governs superconductivity. Further experimental and theoretical work is needed to fully elucidate the low-temperature landscape of the yttrium-zinc system.
Advanced Theoretical Modeling for Predictive Material Design
In recent years, advanced theoretical modeling, particularly first-principles calculations based on density functional theory (DFT), has become an indispensable tool for materials discovery and design. These computational methods allow scientists to predict the stability, crystal structure, and various physical properties of materials before they are synthesized in the laboratory.
For the yttrium-zinc system, theoretical approaches are being employed to explore the vast compositional space and predict the existence of new, stable, or metastable compounds. One powerful technique in this domain is the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method. calypso.cnresearchwithrutgers.comarxiv.orgarxiv.orgaip.org This algorithm can efficiently search for the global minimum on the potential energy surface for a given chemical composition and external conditions, such as pressure, thereby predicting the most stable crystal structures. calypso.cnresearchwithrutgers.comarxiv.orgarxiv.orgaip.org
The application of such predictive modeling can significantly accelerate the discovery of novel yttrium-zinc compounds with desired properties. By calculating the formation energies and electronic band structures, researchers can screen for materials with potential applications in areas such as catalysis, electronics, or as structural components. This computational-materials-by-design approach, when coupled with experimental validation, offers a powerful paradigm for the development of next-generation materials.
Development of Novel Synthesis Routes for Tailored Microstructures
The properties of a material are not only determined by its chemical composition and crystal structure but also by its microstructure, which includes factors like grain size, shape, and orientation. Therefore, the development of novel synthesis routes that allow for precise control over the microstructure is crucial for tailoring the performance of yttrium-zinc compounds.
Non-equilibrium synthesis techniques, such as melt spinning and mechanical alloying, are promising methods for producing yttrium-zinc alloys with unique microstructures.
Melt Spinning: This rapid solidification technique involves ejecting a molten stream of the alloy onto a rapidly rotating wheel, leading to cooling rates on the order of 10⁴–10⁶ K/s. wikipedia.org Such high cooling rates can result in the formation of amorphous (metallic glass) or nanocrystalline structures. wikipedia.org These microstructures can impart enhanced mechanical properties, such as high strength and hardness, as well as improved corrosion resistance.
Mechanical Alloying: This solid-state powder processing technique involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. mdpi.com Mechanical alloying can be used to synthesize both stable and metastable phases, including amorphous and nanocrystalline materials, at room temperature. mdpi.com This method offers the potential to create yttrium-zinc compounds with refined grain sizes down to the nanometer scale, which can significantly influence their mechanical and magnetic properties.
Q & A
Basic Research Questions
Q. How can researchers access reliable structural and physicochemical data for yttrium and zinc compounds?
- Methodological Answer : Utilize the ZINC database (version 15 or later) to search for commercially available compounds, filtering by molecular properties (e.g., charge, molecular weight, logP). ZINC provides 3D structures in formats compatible with docking software (e.g., AutoDock Vina) . For solubility constants, refer to the CRC Handbook of Chemistry and Physics, which lists values such as for YF () and ZnS () at 25°C . Cross-validate purity data (e.g., 99.9–99.99% for YO and ZnSe) from academic repositories or peer-reviewed material databases .
Q. What experimental protocols ensure reproducibility in synthesizing high-purity yttrium-zinc alloys?
- Methodological Answer : Design experiments using controlled atmosphere techniques (e.g., argon gloveboxes) to prevent oxidation. Characterize intermediates via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry. For purity standards, adhere to thresholds such as 99.9% for metallic yttrium and 99.995% for ZnSe, as defined in material synthesis guidelines . Document all parameters (e.g., temperature gradients, precursor ratios) in supplemental materials to enable replication .
Q. How should researchers select appropriate analytical techniques for characterizing yttrium/zinc compounds?
- Methodological Answer : Pair spectroscopic methods with computational validation. For instance, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups in ZnP, complemented by density functional theory (DFT) simulations. For yttrium oxides (YO), employ thermogravimetric analysis (TGA) to assess thermal stability and compare results with literature values from the CRC Handbook .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., docking scores) and experimental binding affinities for zinc-containing complexes be resolved?
- Methodological Answer : Re-evaluate force field parameters in docking software to account for zinc’s polarizable electron density. Cross-check results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For yttrium complexes, incorporate solvent effects (e.g., dielectric constant adjustments) in molecular dynamics simulations .
Q. What strategies optimize the synthesis of yttrium-doped zinc oxide (Y:ZnO) nanomaterials for catalytic applications?
- Methodological Answer : Use a combinatorial chemistry approach to test doping concentrations (e.g., 1–5 mol% Y). Characterize crystallinity via transmission electron microscopy (TEM) and assess catalytic efficiency using cyclic voltammetry. Compare defect states (e.g., oxygen vacancies) with undoped ZnO via photoluminescence spectroscopy .
Q. How do researchers apply the FINER criteria to evaluate the feasibility of novel yttrium-zinc coordination polymers?
- Methodological Answer :
- Feasibility : Assess synthetic accessibility using retrosynthetic analysis and precursor availability.
- Novelty : Conduct a systematic literature review (e.g., PubMed, Web of Science) to confirm no prior reports of the target polymer.
- Ethical : Ensure compliance with hazardous material protocols for zinc phosphide (ZnP) handling .
Q. What statistical methods are robust for analyzing contradictory data in yttrium/zinc bioaccumulation studies?
- Methodological Answer : Apply multivariate regression to account for confounding variables (e.g., pH, ionic strength). Use bootstrapping to assess confidence intervals in low-sample-size datasets. For meta-analyses, employ funnel plots to detect publication bias .
Data Management and Reproducibility
Q. How should researchers structure supplemental materials for studies involving yttrium/zinc compounds?
- Methodological Answer : Include raw XRD patterns, NMR spectra, and computational input/output files. Label datasets with unique identifiers (e.g., DOI) and describe metadata (e.g., instrument calibration dates) in machine-readable formats (e.g., JSON). Follow the Beilstein Journal’s guidelines for supplementary data organization .
Q. What frameworks ensure ethical data sharing in studies using toxic zinc compounds (e.g., ZnAs)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
